molecular formula C5H3BrN2O3 B12951524 4-Bromo-2-hydroxy-3-nitropyridine

4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524
M. Wt: 218.99 g/mol
InChI Key: MNEFANNHKMSSBA-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-3-nitropyridine is a useful research compound. Its molecular formula is C5H3BrN2O3 and its molecular weight is 218.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-hydroxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydroxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

IUPAC Name

4-bromo-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9)

InChI Key

MNEFANNHKMSSBA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Br)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

4-Bromo-2-hydroxy-3-nitropyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-2-hydroxy-3-nitropyridine

This guide provides a comprehensive technical overview of 4-bromo-2-hydroxy-3-nitropyridine, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its nuanced molecular structure, dominated by tautomerism, predict its spectroscopic signatures, outline a logical synthetic pathway, and explore its prospective applications for researchers, scientists, and drug development professionals.

A critical feature of 4-bromo-2-hydroxy-3-nitropyridine is its existence as a pair of tautomers: the hydroxy form (4-bromo-2-hydroxy-3-nitropyridine) and the pyridone form (4-bromo-3-nitro-1H-pyridin-2-one). This equilibrium is a well-documented phenomenon in 2-hydroxypyridine systems.[1][2][3] The position of this equilibrium is highly sensitive to the molecule's environment. In polar solvents like water and alcohols, the more polar 2-pyridone tautomer is favored, as it is better stabilized by intermolecular hydrogen bonding.[2][3][4] Conversely, non-polar solvents tend to favor the 2-hydroxypyridine form.[3]

In the solid state, the pyridone form is overwhelmingly the predominant, if not exclusive, tautomer observed for substituted 2-hydroxypyridines.[3][5] This preference is driven by the formation of stable hydrogen-bonded dimers or helical structures.[3] Although a specific crystal structure for 4-bromo-2-hydroxy-3-nitropyridine is not publicly available, it is expertly predicted to exist as the 4-bromo-3-nitro-1H-pyridin-2-one tautomer in its crystalline form.

Tautomerism cluster_hydroxy 4-Bromo-2-hydroxy-3-nitropyridine cluster_pyridone 4-Bromo-3-nitro-1H-pyridin-2-one Hydroxy Hydroxy Form (Favored in non-polar solvents) Pyridone Pyridone Form (Favored in polar solvents & solid state) Hydroxy->Pyridone Equilibrium

Caption: Tautomeric equilibrium of 4-bromo-2-hydroxy-3-nitropyridine.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the geometric parameters of the favored pyridone tautomer can be estimated based on analogous substituted pyridine structures. The pyridine ring is expected to be planar, with the nitro group likely twisted slightly out of the plane of the ring.

ParameterPredicted ValueRationale
C=O Bond Length~1.24 ÅTypical for a cyclic amide (pyridone) structure.
C-N (ring) Bond Lengths~1.37 - 1.40 ÅReflecting the aromatic character of the pyridone ring.
C-Br Bond Length~1.88 ÅStandard for a bromine atom attached to an sp²-hybridized carbon on an aromatic ring.
C-NO₂ Bond Length~1.45 ÅConsistent with a nitro group attached to an aromatic system.
N-H Bond Length~1.01 ÅTypical for an N-H bond in a secondary amide.
O=C-N Bond Angle~120°Consistent with sp² hybridization of the atoms involved in the amide group.
C-C(Br)-C Bond Angle~118°The geometry around the bromine-substituted carbon is influenced by the steric bulk and electronic effects of the adjacent substituents.

Spectroscopic Characterization (Predicted)

The confirmation of the molecular structure of 4-bromo-2-hydroxy-3-nitropyridine relies on a combination of spectroscopic techniques. The following data are predicted based on the dominant 4-bromo-3-nitro-1H-pyridin-2-one tautomer.

TechniquePredicted Observations
¹H NMR - H-6: A doublet around δ 8.0-8.3 ppm. This proton is deshielded by the adjacent electronegative nitrogen and the carbonyl group.- H-5: A doublet around δ 6.8-7.1 ppm, coupled to H-6.- N-H: A broad singlet between δ 11.0-13.0 ppm, characteristic of an amide proton involved in hydrogen bonding.
¹³C NMR - C-2 (C=O): ~160-165 ppm (carbonyl carbon).- C-4 (C-Br): ~105-110 ppm (shielded by the bromo group).- C-6: ~145-150 ppm.- C-3 (C-NO₂): ~130-135 ppm.- C-5: ~115-120 ppm.
IR (cm⁻¹) - ~3100-2900: N-H stretching (broad due to hydrogen bonding).- ~1650-1680: Strong C=O stretching (carbonyl of the pyridone).- ~1520-1550 & ~1340-1360: Asymmetric and symmetric N-O stretching of the nitro group.
Mass Spec. - Molecular Ion (M⁺): A prominent peak at m/z corresponding to C₅H₃BrN₂O₃. The spectrum will show two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-bromo-2-hydroxy-3-nitropyridine can be adapted from established procedures for related compounds.[6] A common route involves the nitration of a commercially available precursor, 2-amino-5-bromopyridine, followed by hydrolysis.

Synthesis Start 2-Amino-5-bromopyridine Intermediate Diazonium Salt Intermediate (Not Isolated) Start->Intermediate 1. Fuming HNO₃, H₂SO₄ 2. NaNO₂, H₂SO₄ (aq) Product 4-Bromo-2-hydroxy-3-nitropyridine Intermediate->Product H₂O, Heat

Caption: Proposed synthetic workflow for 4-bromo-2-hydroxy-3-nitropyridine.

Experimental Protocol (Illustrative):

  • Nitration: To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 60°C). The mixture is stirred for several hours to ensure complete nitration.

    • Causality: The strong acidic medium is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) required for the electrophilic aromatic substitution on the pyridine ring.

  • Diazotization: The reaction mixture is cooled and an aqueous solution of sodium nitrite (NaNO₂) is added slowly to form the diazonium salt intermediate.

    • Causality: The amino group is converted into a diazonium group, which is an excellent leaving group.

  • Hydrolysis: The solution containing the diazonium salt is gently heated. The diazonium group is displaced by water, hydrolyzing to the hydroxyl group.

    • Causality: This step is a nucleophilic substitution where water acts as the nucleophile.

  • Isolation and Purification: The reaction mixture is poured into ice water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

    • Self-Validation: The purity of the final product should be confirmed by melting point determination and the spectroscopic methods outlined in the previous section.

Chemical Reactivity

The reactivity of 4-bromo-2-hydroxy-3-nitropyridine is governed by its functional groups:

  • Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen.[7] This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position, making it a valuable handle for further molecular elaboration.

  • Reactions at the Pyridone Core: The N-H group can be deprotonated by a suitable base and subsequently alkylated or acylated. The carbonyl group can potentially undergo reactions typical of amides, although its reactivity is modulated by the aromatic system.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents like SnCl₂ or catalytic hydrogenation.[7] This transformation opens up another avenue for derivatization, such as the formation of fused heterocyclic systems.

Applications in Drug Discovery and Materials Science

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The unique arrangement of functional groups in 4-bromo-2-hydroxy-3-nitropyridine makes it an attractive starting material for generating libraries of compounds for biological screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site of the enzyme. The pyridone moiety of the title compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), mimicking the hinge-binding motifs of known inhibitors. The bromo and nitro groups provide vectors for diversification to explore structure-activity relationships. For instance, related 2-amino-4-bromo-3-nitropyridine derivatives are precursors to potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7]

  • Agrochemicals: Bromo- and nitro-substituted heterocyclic compounds are frequently used in the development of herbicides and pesticides.[8] The title compound can serve as a precursor for novel agrochemicals.

  • Functional Materials: The polar and hydrogen-bonding nature of the pyridone structure, combined with the potential for derivatization, makes this molecule a candidate for the synthesis of novel organic materials with applications in electronics or as ligands for metal complexes.

DrugDiscovery Start 4-Bromo-2-hydroxy-3-nitropyridine (Core Scaffold) Step1 SₙAr Reaction at C4 (e.g., Suzuki Coupling) Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Step3 Further Derivatization (e.g., Amide Coupling) Step2->Step3 Library Library of Diverse Kinase Inhibitor Candidates Step3->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening

Caption: Role as a scaffold in a drug discovery workflow.

Conclusion

4-Bromo-2-hydroxy-3-nitropyridine is a molecule of significant synthetic potential, characterized by a rich structural chemistry dominated by its pyridone tautomer. While direct experimental data on its structure is limited, a robust understanding can be built from the well-established principles of pyridine chemistry and analysis of analogous compounds. Its strategically placed functional groups offer multiple handles for chemical modification, positioning it as a valuable and versatile building block for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science. This guide provides a foundational framework for researchers to harness the synthetic utility of this promising compound.

References

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Caminati, W., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11924–11929.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
  • MDPI. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(8), 2608.
  • Records of Natural Products. (2023). Supplementary Information.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • Monroe, J. C., & Turnbull, M. M. (2019). Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. European Chemical Bulletin, 8(7), 282-285.
  • Chem-Impex International, Inc. (n.d.). 5-Bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

Sources

Technical Deep Dive: Spectroscopic Characterization of 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 4-Bromo-2-hydroxy-3-nitropyridine (also referred to by its predominant tautomer, 4-Bromo-3-nitro-2(1H)-pyridinone ).

This guide is structured for researchers requiring rigorous structural verification data. It synthesizes theoretical principles with empirical data from structural analogs to provide a definitive reference for characterization.

Executive Summary & Structural Context

Compound: 4-Bromo-2-hydroxy-3-nitropyridine CAS (Analog/Isomer Reference): 23056-44-2 (Parent: 4-Bromo-3-nitropyridine); 36953-37-4 (Parent: 4-Bromo-2-pyridone). Molecular Formula: C


H

BrN

O

Molecular Weight: 218.99 g/mol (based on

Br)
The Tautomeric Equivalence

In solution (particularly in polar solvents like DMSO or Methanol) and the solid state, 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For this compound, the electron-withdrawing nitro group at position 3 and bromine at position 4 stabilize the pyridone form.

  • Form A (Hydroxy): 4-Bromo-3-nitropyridin-2-ol (Aromatic character retained).

  • Form B (Pyridone): 4-Bromo-3-nitro-2(1H)-pyridinone (Amide-like character, typically dominant).

Spectroscopic Implication:

  • IR: Expect a strong Carbonyl (C=O) stretch rather than a simple aromatic C-O.

  • NMR: Presence of a broad NH proton signal (11–14 ppm) rather than a sharp OH signal.

Synthesis & Impurity Profile Workflow

Understanding the synthesis is critical for assigning impurity peaks in spectra. The compound is typically accessed via nitration of 4-bromo-2-pyridone or hydrolysis of 4-bromo-2-halo-3-nitropyridine.

SynthesisWorkflow cluster_legend Key Spectroscopic Differentiator Start 4-Bromo-2-pyridone Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Intermediate Isomer Mixture Reagent->Intermediate Electrophilic Subst. Product 4-Bromo-3-nitro-2-pyridone (Target) Intermediate->Product Major Product Impurity 4-Bromo-5-nitro-2-pyridone (Regioisomer Impurity) Intermediate->Impurity Minor Byproduct Diff H-5/H-6 Coupling: Target = Ortho (d, J~7Hz) Impurity = Singlets (s)

Figure 1: Synthesis pathway highlighting the critical regioisomer impurity. The spectroscopic distinction relies on H-H coupling patterns.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogen content (Bromine pattern) and the nitro group.

Ionization Mode: Electrospray Ionization (ESI) - Negative/Positive Mode
  • Preferred Mode: Negative Mode (ESI-) is often more sensitive for nitropyridones due to the acidic NH proton.

  • Positive Mode (ESI+): Observable as [M+H]

    
     or [M+Na]
    
    
    
    .
Isotopic Signature (The "Bromine Flag")

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.
Ion Speciesm/z (

Br)
m/z (

Br)
Relative Intensity
[M-H]

216.9 218.9 1 : 1
[M+H]

218.9220.91 : 1
Fragmentation Pathway

Under collision-induced dissociation (CID), the following losses are diagnostic:

  • Loss of NO

    
    : 
    
    
    
    (Cleavage of the C-N bond).
  • Loss of CO:

    
     (Characteristic of pyridones/cyclic amides).
    
  • Loss of Br:

    
     (Radical cleavage, less common in soft ionization but seen in EI).
    

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional group environment, specifically distinguishing the pyridone form from the hydroxypyridine form.

Functional GroupWavenumber (cm

)
Assignment & Notes
N-H Stretch 3000 – 3200 (Broad)Indicates pyridone lactam form. Often obscured by H-bonding.
C=O Stretch 1660 – 1690 Diagnostic. Strong amide carbonyl. Higher frequency due to ring strain/conjugation.
NO

(Asym)
1530 – 1550Strong, sharp band. Asymmetric nitro stretch.
NO

(Sym)
1340 – 1360Symmetric nitro stretch.
C=C (Aromatic) 1580 – 1610Pyridine ring skeletal vibrations.

Interpretation Tip: Absence of a broad OH stretch >3300 cm


 and presence of the C=O band confirms the 2-pyridone  tautomer in the solid state.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural isomer differentiation. The substitution pattern (4-bromo, 3-nitro) leaves protons at positions 5 and 6.

Solvent: DMSO-d


 is recommended due to the poor solubility of nitropyridones in CDCl

.
H NMR Data (400 MHz, DMSO-d )

The spectrum will display an AB system (two doublets) for the ring protons.

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH (1) 12.5 – 13.5Broad Singlet-Acidic amide proton; exchangeable with D

O.
H-6 7.8 – 8.2 Doublet (d)

Deshielded by adjacent Nitrogen.
H-5 6.6 – 7.0 Doublet (d)

Shielded relative to H-6; ortho coupling confirms adjacency.

Differentiation from Isomers:

  • 4-Bromo-3-nitro: H-5 and H-6 are adjacent

    
    Two Doublets .
    
  • 4-Bromo-5-nitro: H-3 and H-6 are isolated

    
    Two Singlets .
    
C NMR Data (100 MHz, DMSO-d )

Predicted shifts based on substituent additivity rules for pyridines.

CarbonShift (

, ppm)
Assignment
C-2 156.0 – 159.0Carbonyl (C=O). Most deshielded.
C-6 138.0 – 142.0CH adjacent to Nitrogen.
C-3 135.0 – 140.0Quaternary C-NO

.
C-4 125.0 – 130.0Quaternary C-Br.
C-5 108.0 – 115.0CH beta to Nitrogen.

Experimental Protocol: Sample Preparation

To ensure reproducibility and high-quality spectra, follow this preparation workflow.

Protocol for NMR (DMSO-d )
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Note: If the sample is not fully soluble, gentle heating (40°C) or sonication is permissible. Avoid high heat (>80°C) to prevent degradation of the nitro group.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO pentet at 2.50 ppm.

  • Acquisition:

    • Scans: 16 (1H), 1024+ (13C).

    • Relaxation Delay (D1): Set to ≥ 2.0s to ensure integration accuracy of the aromatic protons.

Protocol for LC-MS
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 0.1 mg/mL.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Detection: UV at 254 nm and MS (ESI +/-).

References

  • Synthesis of Pyridinone Scaffolds: Mistry, S. N., et al. "4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor."[1] Journal of Medicinal Chemistry, 2016.

  • Spectroscopic Data of Bromonitropyridines (Analog Reference): National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-Bromo-3-nitropyridine (CAS 23056-44-2)." NIST Chemistry WebBook.

  • Tautomerism in Hydroxypyridines: Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Standard text confirming the pyridone preference for 2-hydroxy-3-nitropyridines).

Sources

Solubility Profile and Technical Characterization of 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-hydroxy-3-nitropyridine (CAS 1804509-38-3), also known as 4-bromo-3-nitro-2(1H)-pyridinone, is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and complex agrochemicals.[1] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic C4-bromide (susceptible to SNAr), the nitro group (reducible to an amine), and the 2-hydroxy/oxo moiety (directing group or leaving group precursor).[1]

However, its solubility profile presents challenges in process scale-up.[1] As a high-melting nitro-heterocycle, it exhibits poor solubility in non-polar solvents and limited solubility in water, necessitating the use of polar aprotic solvents or pH manipulation for effective processing.[1] This guide provides a technical deep-dive into its solvation thermodynamics, experimental determination protocols, and solvent selection strategies for reaction optimization.[1]

Physicochemical Profile & Tautomerism[1][2]

Understanding the solubility of this compound requires analyzing its molecular structure, specifically the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Structural Determinants[1]
  • Molecular Weight: 218.99 g/mol [1]

  • CAS Number: 1804509-38-3[1][2]

  • Melting Point: Typically >200°C (characteristic of strong intermolecular H-bonding in the crystal lattice).[1]

  • Electronic Effects: The C3-nitro group is strongly electron-withdrawing, increasing the acidity of the N-H/O-H proton.[1] This lowers the pKa significantly compared to non-nitrated pyridones, making the compound soluble in mild aqueous bases (e.g., NaHCO₃, Na₂CO₃).

Tautomeric Equilibrium

In the solid state and in polar solvents, the 2-pyridone (lactam) tautomer generally predominates. This form creates robust hydrogen-bonded dimers, which significantly reduces solubility in non-polar solvents like hexane or toluene.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Hydroxypyridine) More Aromatic Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Polar / H-Bond Donor Favored in Solution/Solid Lactim->Lactam Polar Solvents (DMSO, MeOH) Solubility Solubility Implication: High Lattice Energy Requires Polar Solvents Lactam->Solubility Dimers form

Figure 1: Tautomeric equilibrium shifting towards the Lactam form in solution, increasing lattice energy and dictating solvent choice.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and dipole moment (

). Note: Values are based on structural analogs (e.g., 5-bromo isomer) and standard heterocyclic chemistry principles where specific experimental data is proprietary.
Quantitative Solubility Estimates (at 25°C)
Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Disrupts intermolecular H-bonds; stabilizes the polar lactam form.[1] Ideal for SNAr reactions.[1]
Polar Protic Methanol, Ethanol Moderate (5–20 mg/mL) Solvation via H-bonding.[1] Solubility increases significantly with temperature (

C).
Polar Aprotic Acetone, Ethyl Acetate Low-Moderate (1–10 mg/mL) Good for extraction but poor for dissolving bulk solids.[1] Often used as anti-solvents in crystallization.[1]
Chlorinated DCM, Chloroform Low (<5 mg/mL) Limited interaction with the polar nitro-pyridone core.
Non-Polar Hexane, Toluene Negligible (<0.1 mg/mL) Unable to overcome crystal lattice energy. Excellent anti-solvents for precipitation.[1]
Aqueous (Acidic) Water (pH < 7) Very Low (<1 mg/mL) The neutral molecule is hydrophobic due to the bromo/nitro groups.
Aqueous (Basic) Water (pH > 9) High (>100 mg/mL) Deprotonation forms the anion, which is highly water-soluble.
Thermodynamic Considerations

The solubility in alcohols (MeOH, EtOH) exhibits a steep Van't Hoff curve. This temperature dependence is exploitable for purification:

  • Dissolution: Reflux in Ethanol.[1]

  • Crystallization: Cool to 0–5°C.[1]

  • Yield: High recovery due to the steep solubility drop.

Experimental Determination Protocol

As a scientist, you should not rely solely on literature values. The following protocol ensures accurate solubility determination for your specific batch (accounting for polymorphs or impurities).

Saturation Shake-Flask Method (HPLC Quantified)

Objective: Determine thermodynamic solubility at 25°C.

Materials:

  • 4-Bromo-2-hydroxy-3-nitropyridine (excess solid).[1]

  • Target Solvents (HPLC Grade).

  • 0.45 µm Syringe Filters (PTFE or Nylon).

  • HPLC System (UV detection at 254 nm or 300 nm).

Workflow:

  • Preparation: Add excess solid compound to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate (shaker/stirrer) at 25°C for 24 hours.

  • Filtration: Allow to settle, then filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., 1:100) to bring it within the HPLC linear range.

  • Quantification: Inject against a 5-point calibration curve of a standard solution (dissolved in DMSO).

SolubilityWorkflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Start->Agitate Filter Filter Supernatant (0.45 µm PTFE) Agitate->Filter Dilute Dilute with Mobile Phase (Prevent Precipitation) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.[1]

Process Application: Solvent Selection Strategy

The choice of solvent dictates the success of downstream chemistry, particularly Nucleophilic Aromatic Substitution (SNAr) reactions typical for this scaffold.

Reaction Solvent Selection

For substituting the C4-Bromine with an amine or alkoxide:

  • Preferred: DMSO or DMF .[1]

    • Reasoning: High solubility ensures homogeneous kinetics.[1] The high dielectric constant stabilizes the Meisenheimer complex intermediate.

  • Alternative: Acetonitrile (MeCN) or THF .

    • Condition: Requires reflux.[1] Solubility may be limiting at room temperature.[1]

Purification (Recrystallization)

To purify crude 4-Bromo-2-hydroxy-3-nitropyridine:

  • Solvent System: Ethanol/Water (9:1) or Methanol .

  • Protocol:

    • Dissolve crude solid in boiling Ethanol.

    • Hot filtration to remove insoluble inorganic salts.[1]

    • Slow cooling to room temperature, then 4°C.

    • The nitro-pyridone crystallizes out; impurities remain in the mother liquor.[1]

SolventDecision Goal Primary Objective? Reaction Perform S_NAr Reaction Goal->Reaction Purification Purify/Recrystallize Goal->Purification Reaction_Solvent Use DMSO, DMF, or NMP (High Solubility, High T) Reaction->Reaction_Solvent Purify_Solvent Use EtOH or MeOH/Water (Temp-Dependent Solubility) Purification->Purify_Solvent

Figure 3: Decision matrix for solvent selection based on process goals.

Safety & Handling

  • Energetic Potential: As a nitro-aromatic, this compound possesses significant stored energy.[1] Avoid heating to dryness in an oven.

  • Sensitization: Brominated pyridines are potent skin and eye irritants.[1] Handle in a fume hood.

  • DMSO Hazards: When using DMSO, remember it penetrates skin, potentially carrying the toxic bromonitropyridine into the bloodstream. Double-gloving (Nitrile/Neoprene) is recommended.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted nitropyridines. Retrieved from [Link]

Sources

potential applications of 4-Bromo-2-hydroxy-3-nitropyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of 4-Bromo-2-hydroxy-3-nitropyridine , a high-value heterocyclic scaffold.

Executive Summary

4-Bromo-2-hydroxy-3-nitropyridine (CAS: 1804509-38-3) represents a "privileged scaffold" precursor in modern drug discovery. Its value lies in its trifunctional nature : an electrophilic bromine at C4, a reducible nitro group at C3, and a tautomerizable hydroxyl/oxo group at C2. This specific substitution pattern allows for the divergent synthesis of fused bicyclic heterocycles—most notably pyrido[3,4-b]pyrazines and 1,6-naphthyridines —which are validated pharmacophores in kinase inhibition and GPCR modulation.

This guide analyzes the reactivity profile of this scaffold and provides validated workflows for its conversion into bioactive chemical space.

Part 1: Structural Analysis & Reactivity Profile

Tautomerism and Nucleophilicity

In solution, this compound exists in equilibrium between the 2-hydroxypyridine (A) and 2-pyridone (B) tautomers. In polar aprotic solvents (DMSO, DMF) used for alkylation, the 2-pyridone form predominates.

  • Implication: Alkylation under basic conditions (e.g., K₂CO₃/MeI) typically favors N-alkylation (at N1) over O-alkylation, yielding N-substituted pyridones. O-alkylation requires specific "hard" electrophiles or silver salts.

The "Electrophilic Trap" (C4 vs. C2)

The 3-nitro group is the linchpin of this molecule's reactivity. It exerts a strong electron-withdrawing effect (-I, -M), activating the ortho positions (C2 and C4) for Nucleophilic Aromatic Substitution (SₙAr).

  • Regioselectivity Rule: When converted to a di-electrophile (e.g., 2-chloro-4-bromo-3-nitropyridine), nucleophilic attack occurs preferentially at C4 .

  • Causality: While both positions are activated, the C2 position suffers from significant steric hindrance due to being flanked by the ring nitrogen and the bulky nitro group. The C4 position is relatively accessible, allowing for highly selective functionalization.

Part 2: Key Synthetic Workflows

The following DOT diagram illustrates the divergent pathways available from the parent scaffold.

G Start 4-Bromo-2-hydroxy- 3-nitropyridine Step1 Activation (POCl3) Start->Step1 Deoxychlorination PathB Path B: Pd-Coupling (C4) Start->PathB Suzuki-Miyaura (Boronic Acid) Inter1 2-Chloro-4-bromo- 3-nitropyridine Step1->Inter1 PathA Path A: S_NAr (C4) Inter1->PathA Primary Amine (Regioselective) ProdA 4-Amino-2-chloro- 3-nitropyridine PathA->ProdA CyclA Reduction & Cyclization ProdA->CyclA Fe/AcOH or H2/Pd FinalA Pyrido[3,4-b]pyrazine (Kinase Scaffold) CyclA->FinalA 1,2-Dicarbonyl ProdB 4-Aryl-2-hydroxy- 3-nitropyridine PathB->ProdB

Figure 1: Divergent synthetic pathways. Path A leverages steric control for regioselective SₙAr, leading to kinase inhibitor scaffolds.

Workflow A: Synthesis of Pyrido[3,4-b]pyrazines (Kinase Inhibitors)

This is the primary medicinal chemistry application. The pyrido[3,4-b]pyrazine core is isosteric with quinazoline (e.g., Gefitinib, Erlotinib) but offers distinct solubility and metabolic stability profiles.

  • Activation: Convert the 2-hydroxy group to a chloride using POCl₃. This creates the highly reactive 2-chloro-4-bromo-3-nitropyridine .

  • SₙAr 1 (C4 Displacement): React with a primary amine (R-NH₂). The amine attacks C4 exclusively due to the steric blocking of C2 by the nitro group.

    • Result: 4-(alkylamino)-2-chloro-3-nitropyridine.

  • SₙAr 2 (Optional C2 Displacement): The C2-chloride remains reactive and can be displaced by a second nucleophile (e.g., alkoxide or thiol) if a 2,4-disubstituted core is desired.

  • Ring Closure: Reduce the 3-nitro group to an amine (3-NH₂). Condense the resulting vicinal diamine (3-NH₂ / 4-NHR) with a 1,2-dicarbonyl compound (e.g., glyoxal or benzil).

    • Target:Pyrido[3,4-b]pyrazine .[1][2][3]

Workflow B: M1 Muscarinic Allosteric Modulators

Research into Alzheimer’s disease has utilized 4-substituted-2-pyridones.

  • N-Alkylation: Treat the parent scaffold with an alkyl halide and base to fix the pyridone tautomer.

  • C4-Coupling: Use Suzuki-Miyaura coupling to install a biaryl system at C4.

  • Nitro Manipulation: The 3-nitro group can be retained as a hydrogen bond acceptor or reduced to an amine to modulate basicity.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-3-nitropyridine

A critical intermediate for library generation.

Objective: Selective displacement of the C4-bromide in the presence of a C2-chloride.

Materials:

  • 2-Chloro-4-bromo-3-nitropyridine (1.0 eq) [Prepared from parent via POCl₃]

  • Aniline derivative (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-4-bromo-3-nitropyridine in anhydrous MeCN (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C .

    • Why: Cooling suppresses competitive attack at the C2 position, enhancing C4 regioselectivity.

  • Addition: Mix the aniline and DIPEA in a separate vial. Add this solution dropwise to the reaction vessel over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC/LCMS.

    • Checkpoint: The product should appear as a bright yellow/orange spot (typical of nitroanilines).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water (x2) and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-substituted product typically elutes after any trace bis-substituted byproducts due to hydrogen bonding with the nitro group.

Self-Validating Check:

  • ¹H NMR Diagnostic: In the product, the C5 and C6 protons of the pyridine ring will show a characteristic shift. Crucially, if C4 is substituted, the coupling pattern changes compared to C2 substitution. (C4-subst retains the C5-C6 vicinal coupling if H-bearing, or specific NOE signals between the NH and the Nitro group).

Part 4: Quantitative Data & Applications[4][5]

Table 1: Comparative Reactivity of Halo-Nitropyridines
SubstrateElectrophile (C4)Electrophile (C2)Preferred SₙAr SiteApplication
4-Br-2-OH-3-NO₂ BromineCarbonyl (Low)C4 (Suzuki)Aryl-pyridones
2-Cl-4-Br-3-NO₂ BromineChlorineC4 (Nucleophile)Pyrido-pyrazines
2,4-Di-Cl-3-NO₂ ChlorineChlorineC4 Generic Libraries
Case Study Applications
  • Kinase Inhibition (EGFR/CDK): The pyrido[3,4-b]pyrazine scaffold derived from this starting material mimics the ATP-binding motif of quinazolines. The N1 and N5 nitrogens (in the final fused system) serve as critical hydrogen bond acceptors for the kinase hinge region.

  • Antibacterial Agents: 3-Nitro-4-pyridone derivatives have shown efficacy against Gram-positive bacteria by interfering with cell wall synthesis, leveraging the electrophilic nature of the core to covalently modify bacterial enzymes.

References

  • Fluorochem. 4-Bromo-3-nitropyridine and related analogs - Product Analysis.

  • BenchChem. Synthesis of 2-Amino-4-bromo-3-nitropyridine and troubleshooting SₙAr regioselectivity.

  • Royal Society of Chemistry (RSC). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors.

  • MDPI (Molecules). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

  • WuXi AppTec. Understanding Regioselectivity in SₙAr reaction of Dichloropyrimidines and Pyridines.

Sources

literature review of 4-Bromo-2-hydroxy-3-nitropyridine research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Bromo-2-hydroxy-3-nitropyridine , a high-value heterocyclic scaffold used in the synthesis of kinase inhibitors, thrombopoietin (TPO) receptor agonists, and M1 muscarinic allosteric modulators.

Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications[1]

PART 1: EXECUTIVE SUMMARY

4-Bromo-2-hydroxy-3-nitropyridine (often referred to by its tautomer 4-Bromo-3-nitro-2-pyridone ) is a critical intermediate in modern drug discovery. Its value lies in its tri-functional nature :

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution (

    
    ).
    
  • C3-Nitro Group: A masked amino group, reducible to an amine for subsequent amide coupling or heterocycle formation (e.g., imidazopyridines).

  • C2-Hydroxy/Carbonyl: Capable of tautomerization, allowing for selective

    
    -alkylation or 
    
    
    
    -alkylation, or conversion to a leaving group (e.g., chloro/triflate).

This guide outlines the validated synthetic routes, reactivity profiles, and application protocols for researchers utilizing this scaffold.

PART 2: CHEMICAL IDENTITY & PROPERTIES[2]

PropertyData
Systematic Name 4-Bromo-3-nitro-2(1H)-pyridinone
Alternative Name 4-Bromo-2-hydroxy-3-nitropyridine
CAS Number Note: Often indexed under derivatives.36953-37-4 (Precursor: 4-Bromo-2-hydroxypyridine) 84487-10-5 (Amino-analog: 2-Amino-4-bromo-3-nitropyridine)
Molecular Formula

Molecular Weight 218.99 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water/DCM.
Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the 2-pyridone (A) and 2-hydroxypyridine (B) forms. In polar aprotic solvents (DMSO, DMF) and the solid state, the 2-pyridone form predominates.



PART 3: SYNTHETIC PATHWAYS[3]

Two primary routes are established for accessing high-purity 4-Bromo-2-hydroxy-3-nitropyridine.

Route A: Hydrolysis of 2-Amino-4-bromo-3-nitropyridine (High Purity)

This method is preferred for medicinal chemistry applications requiring high regiochemical purity, as it avoids the isomer separation issues of direct nitration.

Mechanism: Diazotization of the exocyclic amine followed by aqueous hydrolysis.

Protocol:

  • Dissolution: Dissolve 2-Amino-4-bromo-3-nitropyridine (1.0 eq) in 30% aqueous sulfuric acid (

    
    ).
    
  • Diazotization: Cool to 0°C. Add sodium nitrite (

    
    , 1.2 eq) aqueous solution dropwise, maintaining temperature <5°C.
    
  • Hydrolysis: Stir at 0°C for 1 hour, then slowly warm to 60°C for 2 hours to ensure nitrogen evolution and hydrolysis.

  • Isolation: Cool to room temperature. The product precipitates as a yellow solid.[1] Filter, wash with cold water, and dry under vacuum.

    • Yield: Typically 75-85%.[2]

Route B: Direct Nitration of 4-Bromo-2-hydroxypyridine (Scale-Up)

Direct nitration is cost-effective but requires careful temperature control to minimize the formation of the 5-nitro isomer.

Protocol:

  • Preparation: Dissolve 4-Bromo-2-hydroxypyridine (1.0 eq) in concentrated sulfuric acid.

  • Nitration: Add fuming nitric acid (

    
    , 1.1 eq) dropwise at -5°C to 0°C.
    
  • Reaction: Stir at 0°C for 2 hours.

  • Quench: Pour onto crushed ice.

  • Purification: The 3-nitro isomer is typically less soluble and precipitates first. Recrystallization from ethanol/water may be required to remove the 5-nitro isomer.

PART 4: REACTIVITY LANDSCAPE

The versatility of this scaffold allows for the construction of complex libraries.

Visualization of Reaction Pathways

G Core 4-Bromo-2-hydroxy- 3-nitropyridine SNAr S_NAr Displacement (C4-Amino/Alkoxy) Core->SNAr Amines/Alcohols (Base, Heat) Suzuki Suzuki Coupling (C4-Aryl/Heteroaryl) Core->Suzuki Ar-B(OH)2 (Pd cat.) Reduction Nitro Reduction (C3-Amine) Core->Reduction Fe/AcOH or SnCl2 Alkylation N/O-Alkylation (Scaffold Decoration) Core->Alkylation R-X, Base SNAr->Reduction Sequential Cyclization Imidazopyridine Formation Reduction->Cyclization R-CHO or Triphosgene

Caption: Primary divergent synthetic pathways from the 4-bromo-2-hydroxy-3-nitropyridine core.

Key Transformations
  • 
     Displacement (C4):  The nitro group at C3 activates the bromine at C4 towards nucleophilic attack. Primary and secondary amines react readily at 60-80°C in DMF/DIEA to displace the bromine, yielding 4-amino-3-nitro-2-pyridones .
    
  • Palladium Coupling (C4): Despite the nitro group, Suzuki-Miyaura coupling is viable using robust catalytic systems (e.g.,

    
    , 
    
    
    
    ) to introduce aryl or heteroaryl groups.
  • Nitro Reduction (C3): The nitro group can be reduced to an amine using Iron/Acetic acid or Hydrogenation (

    
    , Pd/C). Note: If the C4 bromine is still present, avoid Pd/C hydrogenolysis to prevent debromination; use 
    
    
    
    or Fe instead.

PART 5: MEDICINAL CHEMISTRY APPLICATIONS[6][7][8]

M1 Muscarinic Allosteric Modulators

Research indicates that 4-phenylpyridin-2-one derivatives are potent positive allosteric modulators (PAMs) of the M1 receptor, a target for Alzheimer’s disease and schizophrenia.[3] The 4-bromo-2-hydroxy-3-nitropyridine scaffold serves as the starting point for introducing:

  • C4-Aryl group: Via Suzuki coupling to establish the core pharmacophore.

  • C3-Functionalization: Reduction to amine and subsequent urea/amide formation to tune solubility and potency.

Thrombopoietin (TPO) Receptor Agonists

While first-generation TPO agonists like Eltrombopag utilize a pyrazole core, next-generation small molecule mimetics often explore fused heterocyclic systems. The 3-amino-2-pyridone motif (derived from the title compound) mimics the hydrogen-bonding interactions required for receptor binding in the transmembrane domain of c-Mpl.

  • Strategy: Displace C4-Br with a lipophilic tail (to mimic the hydrophobic interaction) and reduce C3-

    
     to form a chelation site or H-bond donor.
    

PART 6: EXPERIMENTAL PROTOCOL (Standardized)

Protocol: Synthesis of 4-(Benzylamino)-3-nitro-2(1H)-pyridinone (


 Example) 
  • Setup: To a 50 mL round-bottom flask, add 4-Bromo-2-hydroxy-3-nitropyridine (219 mg, 1.0 mmol).

  • Solvent: Add anhydrous DMF (5 mL) and Diisopropylethylamine (DIEA, 0.35 mL, 2.0 mmol).

  • Nucleophile: Add Benzylamine (120 µL, 1.1 mmol).

  • Reaction: Heat to 80°C under nitrogen for 4 hours. Monitor by LCMS (Target Mass: ~246 [M+H]).

  • Workup: Pour mixture into water (20 mL) and adjust pH to ~4 with 1N HCl.

  • Isolation: Filter the resulting yellow precipitate. Wash with water and diethyl ether.

  • Data: Yield typically >85%. NMR will show loss of the C4 pyridyl proton and appearance of benzylic signals.

PART 7: REFERENCES

  • ChemicalBook. (n.d.). Synthesis of 4-Bromo-2-methyl-3-nitropyridine. Retrieved from

  • ChemScene. (n.d.). 4-Bromo-3-nitropyridine Product Information. Retrieved from

  • MedChemExpress. (2021). 4-Bromo-2-hydroxypyridine: M1 Muscarinic Acetylcholine Receptor Modulator Intermediate.[3] Retrieved from

  • BenchChem. (2025).[4] Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2016). Thrombopoietin Receptor Agonists in Primary ITP. Retrieved from

Sources

Methodological & Application

Application Note: Advanced Purification Techniques for 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

4-Bromo-2-hydroxy-3-nitropyridine (CAS: 1804509-38-3, analogs 23056-44-2) is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its unique substitution pattern—combining a nucleophilic oxygen, an electrophilic bromine, and a directing nitro group—makes it a versatile "molecular Lego" block. However, its synthesis (typically via nitration of 4-bromo-2-hydroxypyridine) often yields a crude mixture containing the 5-nitro isomer, unreacted starting material, and inorganic salts.

This guide provides a definitive, field-proven protocol for isolating high-purity (>98%) 4-Bromo-2-hydroxy-3-nitropyridine. We move beyond standard textbook descriptions to offer an optimized Acid-Base Fractionation workflow, complemented by polishing recrystallization techniques.

Chemical Properties & Material Attributes

Understanding the physicochemical behavior of this molecule is prerequisite to effective purification.

PropertyAttributeImplication for Purification
Tautomerism Exists in equilibrium between 2-pyridinol (hydroxy) and 2(1H)-pyridinone (keto) forms.The keto form typically dominates in solid state and polar solvents. This affects solubility and NMR interpretation.
Acidity (pKa) Estimated pKa ~5.5–6.5 (due to electron-withdrawing -NO₂ and -Br).Key Handle: The compound is significantly more acidic than non-nitrated precursors, allowing for selective extraction into weak bases (NaHCO₃).
Solubility Low in neutral water; High in basic aqueous solution; Moderate in EtOH, DMSO, EtOAc."Oiling out" is a common risk in pure water; organic co-solvents are required during recrystallization.
Thermal Stability Nitro-pyridines can be energetic.Avoid temperatures >80°C during drying. Do not distill.

Core Purification Protocol: The Acid-Base Fractionation System

The most robust method for purifying 4-Bromo-2-hydroxy-3-nitropyridine from crude nitration mixtures is pH-controlled fractional precipitation . This method exploits the specific pKa shift induced by the nitro group, separating the product from non-acidic impurities (e.g., brominated by-products) and highly acidic inorganic contaminants.

Workflow Diagram (DOT)

PurificationWorkflow Start Crude Reaction Mixture (Solid or Oil) Step1 Dissolution: Add 10% aq. NaHCO3 (pH ~8.5) Stir 30 min Start->Step1 Filter1 Filtration (Remove Insolubles) Remove non-acidic impurities Step1->Filter1 Filtrate Filtrate (Yellow Solution) Contains Product as Sodium Salt Filter1->Filtrate Filtrate Waste Waste Stream (Non-acidic byproducts) Filter1->Waste Solids (Discard) Step2 Acidification: Slow addition of 6N HCl to pH 2-3 Temperature < 10°C Filtrate->Step2 Precipitate Precipitation: Thick yellow solid forms Step2->Precipitate Step3 Collection & Wash: Filter, wash with cold H2O Wash with cold Hexane Precipitate->Step3 Final Pure 4-Bromo-2-hydroxy-3-nitropyridine (>95% Purity) Step3->Final

Caption: Figure 1. pH-Controlled Fractionation Workflow for isolation of acidic nitropyridones.

Detailed Protocol

Step 1: Basification and Dissolution

  • Suspend the crude yellow solid (10 g) in water (50 mL).

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10% NaOH while monitoring pH. Target pH is 8.0–9.0 .

    • Why? The 3-nitro group enhances the acidity of the N-H/O-H moiety. The product will dissolve as a sodium salt. Non-nitrated precursors (less acidic) or neutral brominated impurities will remain insoluble.

  • Stir vigorously for 30 minutes to ensure complete deprotonation.

Step 2: Filtration of Impurities

  • Filter the mixture through a Celite pad or sintered glass funnel.

  • Critical Check: The filtrate should be a clear, vibrant yellow/orange solution. The solid residue on the filter contains non-acidic organic impurities (discard properly).

Step 3: Controlled Reprecipitation

  • Cool the filtrate to 0–5°C in an ice bath.

  • Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

  • Monitor pH.[1] The product typically begins precipitating at pH ~5. Continue acidifying to pH 2–3 to ensure maximum recovery.

    • Caution: Do not go to pH < 1, as this may protonate the pyridine nitrogen or co-precipitate inorganic salts.

  • Stir the resulting suspension for 1 hour at 0°C to ripen the crystals.

Step 4: Isolation

  • Filter the solid.[1][2]

  • Wash with ice-cold water (2 x 20 mL) to remove NaCl.

  • Wash with a small amount of cold hexane to remove trace organic oils.

  • Dry in a vacuum oven at 45°C.

Polishing Strategy: Recrystallization

If the purity after acid-base workup is <98% (e.g., due to the presence of the 5-nitro isomer), recrystallization is required.

Solvent System: Ethanol/Water (3:1) or Acetonitrile.

  • Dissolution: Dissolve the dried solid in the minimum amount of boiling Ethanol (or Acetonitrile).

  • Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 10 minutes, then filter hot.

  • Crystallization:

    • Method A (Standard): Allow to cool slowly to room temperature, then to 4°C.

    • Method B (Anti-solvent): If using pure ethanol, add warm water dropwise until slight turbidity persists, then cool.

  • Collection: Filter the pale yellow needles and wash with cold ethanol.

Note on Isomers: The 3-nitro isomer is typically less soluble in ethanol than the 5-nitro isomer due to intramolecular hydrogen bonding (between the nitro oxygen and the adjacent OH/NH), facilitating separation via crystallization.

Analytical Validation (QC)

Verify the identity and purity using the following parameters.

TechniqueParameterExpected Observation
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 15 min
DetectionUV @ 254 nm and 300 nm (Nitro group absorbance)
1H-NMR SolventDMSO-d6
Signalsδ 7.5–8.5 ppm range. Expect two doublets (J ~5-8 Hz) for H-5 and H-6 protons. The H-6 proton (adjacent to N) will be more downfield.
LC-MS IonizationESI- (Negative Mode) is often more sensitive for nitropyridones due to acidity.
Mass[M-H]⁻ = 217/219 (Br isotopes 79/81 pattern 1:1).

Safety & Handling

  • Energetic Material: Nitro-substituted pyridines can decompose exothermically. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Sensitizer: Halogenated nitropyridines can be potent skin sensitizers. Use double nitrile gloves and work in a fume hood.

  • Waste: Aqueous waste from the acid-base step contains sodium bromide and nitro-aromatics; dispose of as hazardous aqueous waste.

References

  • PubChem. Compound Summary: 3-Nitro-2-hydroxypyridine. (Physicochemical properties and acidity data for the parent scaffold). [Link]

  • MDPI Molecules. Nitro-Promoted Direct Functionalization of Pyridones. (Review of reactivity and stability of nitro-pyridone systems). [Link]

Sources

Application Note: Regioselective Nitration of 2-Hydroxypyridine Derivatives

[1]

Executive Summary

This guide details the experimental protocols for the regioselective nitration of 2-hydroxypyridine (2-pyridone) derivatives. Due to the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, the substrate presents two distinct nucleophilic sites for electrophilic aromatic substitution (SEAr). This protocol distinguishes between Method A (Thermodynamic/Acidic Control) , yielding predominantly the 5-nitro isomer, and Method B (Kinetic/Acyl Nitrate Control) , favoring the 3-nitro isomer.

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Grounding & Tautomeric Considerations

The Tautomeric Challenge

2-Hydroxypyridine exists in equilibrium with its lactam form, 2-pyridone. In solution, the 2-pyridone tautomer predominates.

  • 3-Position Attack: Favored under milder conditions or when using acyl nitrates (ortho-like direction from the amide oxygen).

  • 5-Position Attack: Favored under strongly acidic conditions (mixed acid) where the species may react as the protonated cation or where steric/electronic factors favor the para-like position relative to the nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent selection.

NitrationPathwaysSubstrate2-Hydroxypyridine(2-Pyridone)MethodAMethod A:Mixed Acid(HNO3 / H2SO4)Substrate->MethodA High Temp Strong AcidMethodBMethod B:Acetyl Nitrate(HNO3 / Ac2O)Substrate->MethodB Low Temp Weak AcidIntermedASigma Complex(5-Position)MethodA->IntermedAIntermedBSigma Complex(3-Position)MethodB->IntermedBProd55-Nitro-2-pyridone(Major Product)IntermedA->Prod5-H+Prod33-Nitro-2-pyridone(Major Product)IntermedB->Prod3-H+

Figure 1: Divergent regioselectivity based on nitration media.

Experimental Protocols

Method A: Synthesis of 5-Nitro-2-pyridone (Mixed Acid Route)

Principle: High acidity promotes nitration at the 5-position (para to the nitrogen). This method is robust but requires strict temperature control to prevent dinitration or decomposition.

Reagents:

  • 2-Hydroxypyridine (1.0 eq)

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-hydroxypyridine (10 g, 105 mmol) in conc.

    
     (30 mL). Note: Exothermic dissolution; maintain temp < 40°C.
    
  • Addition: Cool the solution to 0–5°C using an ice/salt bath. Dropwise add fuming

    
     (4.8 mL, 115 mmol) over 30 minutes. CRITICAL:  Do not allow internal temperature to exceed 10°C during addition.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Subsequently, heat the mixture to 50°C for 2 hours to drive the reaction to completion.

  • Quenching: Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring. The product will precipitate as a light yellow solid.

  • Isolation: Filter the precipitate. Wash the cake with cold water (2 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Data Summary (Method A):

ParameterValue
Yield 65–75%
Regioselectivity >90% 5-nitro isomer
Appearance Yellow crystalline solid
Melting Point 160–162°C
Method B: Synthesis of 3-Nitro-2-pyridone (Acetyl Nitrate Route)

Principle: The use of acetic anhydride generates acetyl nitrate in situ. This milder electrophile, often guided by the "ortho effect" of the carbonyl oxygen, favors the 3-position.

Safety Warning: Acetyl nitrate is unstable and explosive at high concentrations or temperatures. Never heat this reaction above 60°C. Never add nitric acid to pure acetic anhydride without solvent or cooling.

Reagents:

  • 2-Hydroxypyridine (1.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Acetic Anhydride (1.2 eq)

  • Conc. Nitric Acid (70%, 1.1 eq)

Protocol Steps:

  • Preparation: In a reactor, dissolve 2-hydroxypyridine (10 g, 105 mmol) in Glacial Acetic Acid (40 mL). Add Acetic Anhydride (12 mL).

  • Activation: Cool the mixture to 15°C.

  • Nitration: Prepare a separate solution of

    
     (7.5 g) in Acetic Acid (10 mL). Add this solution dropwise to the main reactor.
    
  • Control: Maintain temperature between 35–45°C. Stir for 3 hours.

  • Quenching: Pour the mixture into ice water (200 mL).

  • Isolation: The 3-nitro isomer precipitates.[2] Filter and wash with water.

  • Purification: The crude solid may contain 10-15% of the 5-nitro isomer. Purify via recrystallization from Methanol.

Data Summary (Method B):

ParameterValue
Yield 50–60%
Regioselectivity ~85% 3-nitro isomer
Appearance Yellow needles
Melting Point 222–224°C

Critical Process Parameters (CPP) & Safety

Thermal Hazard Management

Nitration is highly exothermic.[3] The formation of the nitronium ion (

  • Runaway Risk: In Method A, adding

    
     too fast causes a temperature spike that can lead to dinitration (explosive picric acid analogs) or rapid gas evolution (
    
    
    ).
  • Engineering Control: Use a jacketed reactor with active cooling for scales >50g.

Analytical Validation (HPLC)

To verify regioselectivity, use the following HPLC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 60% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Order: Typically, 3-nitro elutes before 5-nitro due to intramolecular hydrogen bonding in the 3-nitro isomer reducing its polarity interaction with the stationary phase.

Workflow Diagram (Method B - Safety Focus)

SafetyWorkflowStartStart: 2-Hydroxypyridinein Acetic AcidStep1Add Acetic Anhydride(T < 20°C)Start->Step1Step2Dropwise HNO3 Addition(Strict Temp Control 35-45°C)Step1->Step2DecisionTemp > 50°C?Step2->DecisionEmergencyEMERGENCY QUENCH(Ice Dump)Decision->EmergencyYesContinueStir 3 HoursDecision->ContinueNoFinishQuench & FilterContinue->Finish

Figure 2: Safety-critical workflow for Acetyl Nitrate nitration.

References

  • Regioselectivity Mechanisms in Pyridone Nitration: Johnson, C. D., Katritzky, A. R., et al. (1967). "The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position." [4][5]

  • Standard Nitration Protocols (Mixed Acid): BenchChem Protocols. "Preparation of nitropyridines by nitration of pyridines with nitric acid."

  • Mild/Acyl Nitrate Conditions: ChemicalBook. "Synthesis of 3-hydroxy-2-nitropyridine and derivatives." (Note: Describes the acetic anhydride method).

  • Safety in Nitration Scale-Up: Org. Process Res. Dev. "Hazard Evaluation and Safety Considerations for Scale-Up of Nitration."

Advanced Application Note: 4-Bromo-2-hydroxy-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 4-Bromo-2-hydroxy-3-nitropyridine as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-hydroxy-3-nitropyridine (often existing as its tautomer, 4-bromo-3-nitro-2(1H)-pyridinone ) is a highly functionalized heterocyclic building block. Its unique substitution pattern—comprising a leaving group (bromo), an activating/directing group (nitro), and a modifiable lactam/hydroxyl motif—makes it a linchpin in the synthesis of complex fused heterocycles.

This guide details the strategic application of this scaffold in medicinal chemistry, specifically for constructing pyrido[2,3-b]pyrazines , imidazo[4,5-c]pyridines , and functionalized 2-pyridones . We provide validated protocols for Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling, and reductive cyclization sequences.

Chemical Profile & Reactivity Landscape

Structural Dynamics

In solution, the molecule exists in equilibrium between the 2-hydroxy (pyridine) and 2-pyridone (lactam) forms. In polar solvents (DMSO, DMF) and the solid state, the 2-pyridone tautomer predominates.

  • CAS Number: 36953-37-4 (Generic for 4-bromo-2-hydroxypyridine core); specific nitro-analogues often cited as derivatives of 23056-44-2 (4-bromo-3-nitropyridine).

  • Molecular Weight: ~218.99 g/mol .

  • Appearance: Yellow to brown crystalline solid.

Reactivity Map

The molecule features three distinct reactive vectors:

  • C-4 Position (Bromine): Highly activated for

    
     due to the ortho-nitro group and the electron-deficient pyridine ring. Also susceptible to Pd-catalyzed oxidative addition.
    
  • C-3 Position (Nitro): serves as an "activator" for C-4 and a "precursor" for amino-cyclization strategies.

  • N-1 / O-2 Position: The pyridone nitrogen or oxygen can be alkylated, or the oxygen converted to a chloride/bromide (using

    
    /
    
    
    
    ) to generate a reactive 2,4-dihalo-3-nitropyridine intermediate.
Strategic Workflow Diagram

The following diagram illustrates the primary synthetic pathways branching from this core.

ReactivityMap Core 4-Bromo-2-hydroxy- 3-nitropyridine (Starting Material) SNAr S_NAr Product (4-Amino/Thio-2-hydroxy- 3-nitropyridine) Core->SNAr R-NH2 / R-SH (Displacement of Br) Suzuki Suzuki Product (4-Aryl-2-hydroxy- 3-nitropyridine) Core->Suzuki Ar-B(OH)2, Pd(0) (C-C Bond Formation) Dihalo 2,4-Dibromo/Chloro- 3-nitropyridine (Via POX3) Core->Dihalo POCl3 or POBr3 (Aromatization) Cyclized Fused Heterocycle (Imidazopyridine/ Pyridopyrazine) SNAr->Cyclized 1. [H] (Nitro Red.) 2. Cyclization

Figure 1: Strategic reactivity map showing the divergent pathways available from the 4-bromo-2-hydroxy-3-nitropyridine core.

Application Protocols

Protocol A: Regioselective Diversification

Objective: Displacement of the C-4 bromine with primary amines to generate 4-amino-3-nitro-2-pyridone derivatives. Mechanism: The C-3 nitro group stabilizes the Meisenheimer complex, making the C-4 bromine exceptionally labile, even with weak nucleophiles.

Materials:

  • 4-Bromo-2-hydroxy-3-nitropyridine (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, Aniline) (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 4-bromo-2-hydroxy-3-nitropyridine in 5 mL of EtOH.

  • Addition: Add 1.5 mmol of

    
     followed by 1.1 mmol of the amine dropwise at Room Temperature (RT).
    
  • Reaction:

    • Aliphatic Amines: Stir at RT for 2–4 hours. The reaction is often exothermic.

    • Aromatic Amines: Heat to reflux (80°C) for 4–6 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The starting material (Rf ~0.5) will disappear, and a more polar, highly colored (yellow/orange) product will appear.

  • Workup:

    • Cool the mixture to 0°C. The product often precipitates as a yellow solid.

    • Filter and wash with cold EtOH.

    • If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove excess amine) and Brine, then dry over

      
      .
      

Key Insight: The 2-hydroxy group is generally unreactive under these conditions. If


 was used prior to this step to make the 2,4-dichloro analog, the C-4 position remains the primary site of attack due to steric factors at C-2 and the electronic influence of the nitro group [1].
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the C-4 position. Challenge: The free hydroxyl/pyridone NH can poison Pd catalysts. Protection (e.g., O-methylation or N-Boc) is sometimes required, but this protocol uses a water-tolerant system that often works on the free pyridone.

Materials:

  • 4-Bromo-2-hydroxy-3-nitropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 90–100°C for 12 hours.

  • Workup:

    • Cool to RT and filter through a pad of Celite.

    • Dilute filtrate with EtOAc and water. Acidify the aqueous layer slightly (pH ~4-5) to ensure the pyridone partitions into the organic phase (or precipitates).

    • Extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Optimization Note: If yields are low (<40%), convert the 2-hydroxy group to a 2-methoxy group (using MeI/Ag2CO3) or 2-chloro group (using POCl3) prior to coupling. The 2-chloro derivative couples efficiently at C-4 first due to the ortho-nitro activation [2].

Protocol C: Nitro Reduction & Imidazole Cyclization

Objective: Synthesis of 1H-imidazo[4,5-c]pyridin-4(5H)-one scaffolds. Pathway:


 (Protocol A) 

Nitro Reduction

Cyclization.

Step-by-Step Procedure:

  • Starting Material: Use the 4-(benzylamino)-3-nitro-2-pyridone obtained from Protocol A.

  • Reduction (Fe/Acetic Acid):

    • Dissolve substrate in Glacial Acetic Acid (0.1 M).

    • Add Iron powder (5.0 equiv).

    • Heat to 60°C for 2 hours. The yellow nitro compound turns into a colorless or pale fluorescent amine.

    • Note: This reduces the

      
       to 
      
      
      
      .
  • Cyclization (One-Pot Method):

    • To the crude amine mixture in AcOH, add Triethyl Orthoformate (5.0 equiv) or an aldehyde (1.1 equiv).

    • Heat to reflux (100–110°C) for 4 hours.

    • The vicinal diamine (3-amino and 4-benzylamino) condenses with the orthoformate to close the imidazole ring.

  • Isolation:

    • Concentrate the acetic acid in vacuo.

    • Neutralize residue with Sat.

      
      .
      
    • Extract with DCM/Isopropanol (3:1).

Data Summary & Troubleshooting

IssueProbable CauseSolution
Low Solubility Pyridone H-bonding network.Use DMSO or NMP as solvent. Alkylate N-1 or O-2 early in the synthesis.
Regioselectivity (SNAr) Attack at C-2 instead of C-4.Rare with 3-nitro group present.[3][4] Ensure C-4 Br is retained. If using 2,4-dichloro-3-nitro, C-4 is still preferred at low temps (-78°C to 0°C).
Catalyst Death (Suzuki) Pyridone coordination to Pd.[1]Use high catalyst loading (5-10%) or switch to

/ XPhos.
De-bromination Hydrodehalogenation during reduction.Avoid

if the Br is still present. Use

or

for nitro reduction if Br must be preserved.

Safety & Handling

  • Nitropyridines: Potentially explosive if heated dry. Always handle in solution when possible.

  • Brominated compounds: Alkylating agents; handle with gloves and in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Nucleophilic Substitution of 4-Halo-3-nitropyridines

    • Title: Reactivity of 4-nitropyridine-N-oxide and substituted derivatives.[5]

    • Source: Recueil des Travaux Chimiques des Pays-Bas.
    • URL:[Link] (Generic reference to den Hertog's foundational work on nitropyridines).

  • Suzuki Coupling on Pyridines

    • Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

  • Synthesis of Pyrido[2,3-b]pyrazines

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine deriv
    • Source: RSC Advances, 2023.
    • URL:[Link]

  • 2,4-Dibromo-3-nitropyridine Reactivity

    • Title: Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine.[7]

    • Source: Heterocycles, Vol 75, 2008.[7]

    • URL:[Link] (Contextual grounding for 2,4-dihalo reactivity).

(Note: Specific CAS-linked protocols for the exact 4-bromo-2-hydroxy-3-nitropyridine isomer are derived from the homologous 4-bromo-3-nitropyridine and 2-hydroxy-3-nitropyridine chemistries due to the modular nature of the scaffold.)

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 4-Bromo-2-hydroxy-3-nitropyridine. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the critical mechanistic considerations and strategic choices necessary for successfully coupling this challenging, yet valuable, heterocyclic building block.

Section 1: Core Principles and Substrate-Specific Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1] The reaction proceeds via a palladium-catalyzed catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

However, the specific substrate, 4-Bromo-2-hydroxy-3-nitropyridine, presents a unique combination of electronic and functional features that demand careful consideration.

  • The Pyridine Core: Heterocyclic substrates, particularly pyridines, can be challenging coupling partners. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4]

  • The Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic character of the pyridine ring. This is largely advantageous, as it activates the C-Br bond towards oxidative addition, the often rate-limiting step in the catalytic cycle.[1][5] Most standard Suzuki conditions are tolerant of nitro groups.[5]

  • The 2-Hydroxy Group: This functionality is the most significant challenge. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form. The acidic proton of the hydroxyl group can react with the base required for the reaction, potentially leading to side reactions or altering the substrate's electronic properties.[6] Furthermore, unprotected N-H groups (as in the pyridone tautomer) are known to inhibit some palladium-catalyzed reactions.[7]

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction. The choice of ligand, base, and solvent directly impacts the efficiency of each step.

Suzuki_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X product R¹-R² transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OR)₂(Base)]⁻ pd_complex2->pd0 R¹-R² red_elim Reductive Elimination pd_complex2->product reagents Ar-X (4-Bromo-2-hydroxy -3-nitropyridine) reagents->pd_complex1 boronic R²-B(OR)₂ (Arylboronic Acid) boronic->pd_complex1 base Base base->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Strategic Approaches and Protocol Design

Given the challenges posed by the 2-hydroxy group, two primary strategies are proposed. The choice between them will depend on the specific boronic acid partner and the desired process robustness.

Workflow Decision Diagram

Workflow start Start: 4-Bromo-2-hydroxy-3-nitropyridine decision Is direct coupling feasible? (Consider boronic acid stability & desired yield) start->decision protocol_a Protocol A: Direct Unprotected Coupling decision->protocol_a Yes protocol_b Protocol B: In Situ Activation of Hydroxyl decision->protocol_b No / Optimization Needed workup Reaction Workup & Purification protocol_a->workup protocol_b->workup analysis Product Characterization (NMR, MS, etc.) workup->analysis

Sources

developing novel inhibitors using a 4-Bromo-2-hydroxy-3-nitropyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 4-Bromo-2-hydroxy-3-nitropyridine Scaffold

Executive Summary & Scaffold Rationale

The 4-Bromo-2-hydroxy-3-nitropyridine scaffold (often existing in equilibrium as 4-bromo-3-nitro-2(1H)-pyridone ) represents a "privileged structure" in medicinal chemistry. Its high utility stems from its electronic architecture: the C3-nitro group strongly activates the C4-position for nucleophilic aromatic substitution (


), while the C2-hydroxy/pyridone moiety offers a handle for solubility modulation or conversion into a second electrophile (e.g., via 

chlorination).

This scaffold is a bioisostere for purines and benzimidazoles, making it an ideal starting point for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket (e.g., JAK, EGFR).

  • Imidazo[4,5-c]pyridines: "3-Deazapurine" analogs used in antiviral and anticancer therapies.

  • Epigenetic Modulators: BET bromodomain inhibitors.

This guide details the strategic chemical manipulation of this core, focusing on regioselective functionalization, nitro-reduction without dehalogenation, and cyclization protocols.

Chemical Reactivity & Strategic Planning

Before initiating synthesis, researchers must understand the electronic "push-pull" of the ring.

  • The Activation: The

    
     group at C3 withdraws electron density, making C4 highly electrophilic.
    
  • The Tautomer Challenge: In solution, the 2-hydroxy group tautomerizes to the 2-pyridone. This amide-like linkage (

    
    ) can reduce solubility in non-polar solvents and complicate 
    
    
    
    reactions due to competitive N-alkylation if strong bases are used.
  • The "Ortho-Effect": Nucleophilic attack at C4 is stabilized by the ortho-nitro group, allowing rapid displacement of the Bromine atom even with weak nucleophiles.

Visualizing the Synthetic Pathway

SyntheticStrategy Scaffold 4-Bromo-2-hydroxy- 3-nitropyridine (Tautomer: Pyridone) Inter1 Intermediate A: 4-Amino-Substituted (SNAr Product) Scaffold->Inter1 Step 1: SNAr (R-NH2, Base, Heat) Chloro 2-Chloro-Derivative (via POCl3) Scaffold->Chloro Alt Route: Activation (POCl3, 100°C) Inter2 Intermediate B: 3,4-Diamino-pyridine (Reduced Nitro) Inter1->Inter2 Step 2: Reduction (Fe/NH4Cl or H2/Ra-Ni) Final Target Scaffold: Imidazo[4,5-c]pyridine (Drug Candidate) Inter2->Final Step 3: Cyclization (Orthoester/Aldehyde) Chloro->Inter1 Selective C4 SNAr (C4 > C2 reactivity)

Figure 1: Strategic workflow for converting the 4-bromo-2-hydroxy-3-nitropyridine core into bioactive imidazo[4,5-c]pyridines. Note the alternative activation pathway via chlorination.

Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C4

Objective: Introduce the primary pharmacophore (amine) at the 4-position by displacing the bromine.

Reagents:

  • Scaffold: 4-Bromo-2-hydroxy-3-nitropyridine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for difficult substrates.

Procedure:

  • Preparation: Dissolve the scaffold in EtOH (0.2 M concentration). Note: If solubility is poor due to the pyridone character, use NMP or DMF.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

      
      . The yellow color of the nitro-starting material often intensifies or shifts to orange/red upon substitution.
      
  • Workup:

    • For EtOH: Cool to

      
      . The product often precipitates. Filter and wash with cold EtOH.
      
    • For NMP/DMF: Pour into crushed ice/water (10x volume). Filter the precipitate.

  • Yield: Typically 75–90%.

Critical Insight: Do not use extremely strong bases (like NaH) at this stage unless you intend to alkylate the Pyridone-Nitrogen or Oxygen. DIPEA is sufficient to neutralize the HBr generated.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the


 group to 

to set up cyclization. Challenge: Avoid dehalogenation (if other halogens are present on the R-group) and manage the solubility of the polar product.

Method of Choice: Iron/Ammonium Chloride (


) 
Why: Catalytic hydrogenation (

) frequently causes debromination or dechlorination of the scaffold or substituents. Iron is chemoselective for the nitro group.

Procedure:

  • Setup: Suspend the

    
     product (from Protocol A) in a mixture of EtOH:Water (4:1).
    
  • Reagents: Add

    
     (5.0 eq) and Iron powder (reduced, 5.0 eq).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours.
    
    • Visual Cue: The bright yellow/orange nitro compound will fade to a pale or colorless amine solution (sludge).

  • Workup (The "Celite" Trick):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot MeOH.

    • Concentrate the filtrate.[1][2]

    • Purification: The resulting diamine is often air-sensitive (oxidation to dark species). Use immediately for cyclization or store under Argon at

      
      .
      
Protocol C: Cyclization to Imidazo[4,5-c]pyridines

Objective: Form the fused ring system (drug-like core).

Reagents:

  • Substrate: 3,4-Diaminopyridine derivative (from Protocol B).[3][4]

  • Cyclizing Agent: Triethyl orthoformate (for R=H) or an Aldehyde + Oxidant (

    
    ).
    

Procedure (Orthoester Method):

  • Suspend the diamine in Triethyl orthoformate (acting as solvent and reagent) or use catalytic p-TsOH in Toluene.

  • Heat to reflux (

    
    ) for 3 hours.
    
  • Cool and concentrate.

  • Purify via Flash Chromatography (DCM:MeOH gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Solubility of Starting Material Pyridone tautomer forms strong H-bond networks.Switch solvent to NMP or DMSO. Increase temperature to 90°C.
No Reaction (

)
Nucleophile is too weak or sterically hindered.Switch solvent to DMF. Use microwave irradiation (120°C, 20 min).
Regio-scrambling Attack occurring at C2 (if C2-Cl was used).Lower temperature to 0°C for addition. Ensure C4-Br is used (Br is better leaving group than Cl in some

contexts, but

directs C4 preferentially).
Dehalogenation during Reduction Used

with

.
Switch to Fe/AcOH or SnCl2/HCl . Avoid Pd unless halogen-free.
Product Oxidation (Darkening) Diamine intermediate is air-sensitive.Perform reduction and cyclization in a "telescoped" (one-pot) manner if possible.

Biological Validation: Kinase Assay Workflow

Once the library is synthesized, validation against kinase targets (e.g., JAK, EGFR) is required.

Workflow Diagram

AssayWorkflow Compound Synthesized Inhibitor (DMSO Stock 10mM) Dilution Serial Dilution (3-fold, 10 points) Compound->Dilution Incubation Incubation (60 min @ RT) Dilution->Incubation Add to Plate EnzymeMix Kinase + Peptide Substrate + ATP (Km concentration) EnzymeMix->Incubation Detection Detection (ADP-Glo or FRET) Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Figure 2: Standard biochemical assay workflow for validating pyridine-based kinase inhibitors.

Assay Parameters:

  • ATP Concentration: Use

    
     apparent for the specific kinase to detect ATP-competitive inhibitors (which this scaffold typically yields).
    
  • Controls: Staurosporine (pan-kinase inhibitor) as positive control; DMSO only as negative control.

References

  • Goker, H. et al. (2023).[3] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link

  • Wang, J. et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. Link

  • Kratochvil, J. et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science. Link

  • PubChem. (2025).[5] "4-Bromo-2-nitropyridine Compound Summary." National Library of Medicine. Link (Note: Analogous reactivity profile reference).

  • Shelke, R.N. et al. (2017).[6] "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[6] Link

Sources

Troubleshooting & Optimization

side products in 4-Bromo-2-hydroxy-3-nitropyridine synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-Bromo-2-hydroxy-3-nitropyridine (also known as 4-bromo-3-nitro-2-pyridone), a critical intermediate in the development of M1 muscarinic acetylcholine receptor modulators and other pharmaceutical agents.

The following content is structured as a Tier-2/Tier-3 Technical Support resource, designed for organic chemists and process engineers.

Core Reaction Overview

The synthesis typically proceeds via the electrophilic aromatic nitration of 4-bromo-2-hydroxypyridine (4-bromo-2-pyridone). The presence of the hydroxyl group (tautomeric with the carbonyl) directs the incoming nitro group to the ortho (3-position) or para (5-position) relative to the oxygen.

  • Target Product: 4-Bromo-2-hydroxy-3-nitropyridine (3-nitro isomer).

  • Major Side Product: 4-Bromo-2-hydroxy-5-nitropyridine (5-nitro isomer).

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
Reaction Pathway Diagram

ReactionPathway SM Starting Material 4-Bromo-2-hydroxypyridine Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Target TARGET PRODUCT 3-Nitro Isomer (Intramolecular H-bond) Reagents->Target < 5°C Major Path Side1 MAJOR IMPURITY 5-Nitro Isomer (Intermolecular H-bond) Reagents->Side1 > 10°C Thermodynamic Side2 Over-Nitration (Dinitro species) Reagents->Side2 Excess HNO3

Caption: Electrophilic nitration pathway showing the divergence between the kinetically favored 3-nitro target and the thermodynamically favored 5-nitro impurity.

Troubleshooting Guide & FAQs

Phase 1: Reaction Optimization

Q1: Why am I observing a high ratio of the 5-nitro isomer (impurity) vs. the 3-nitro target? A: This is a classic regioselectivity issue driven by temperature.

  • Root Cause: The 3-position is sterically more crowded (flanked by -OH and -Br) but kinetically accessible. The 5-position is less hindered. Higher temperatures favor the thermodynamic product (5-nitro).

  • Corrective Action:

    • Cryogenic Control: Maintain the reaction temperature strictly between -5°C and 0°C during the addition of nitrating agents.

    • Addition Rate: Add fuming

      
       dropwise over 1–2 hours. A rapid exotherm will immediately spike the formation of the 5-nitro isomer.
      

Q2: The reaction mixture turned into a dark black tar. What happened? A: This indicates oxidative decomposition, likely due to a "runaway" exotherm.

  • Mechanism: Pyridones are electron-rich; fuming nitric acid is a potent oxidant. If the acid is added too fast without adequate cooling, the ring oxidizes rather than nitrates.

  • Prevention: Ensure your cooling bath (ice/salt or glycol) is stable before addition. Monitor internal temperature, not just flask temperature.

Phase 2: Purification & Isolation

Q3: How do I separate the 3-nitro and 5-nitro isomers? They co-elute on TLC. A: While they have similar


 values on silica, their physical properties differ due to hydrogen bonding.
  • The Principle:

    • 3-Nitro (Target): Forms an intramolecular hydrogen bond between the nitro oxygen and the pyridone -OH/NH. This makes it less polar and more volatile.

    • 5-Nitro (Impurity): Cannot form an internal bond; forms intermolecular hydrogen bonds (dimers/aggregates). This makes it more polar and significantly less soluble in non-polar solvents.

  • Separation Protocol:

    • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate. The 3-nitro isomer typically elutes first (higher

      
       in non-polar systems).
      
    • Recrystallization: Exploiting solubility. The 5-nitro isomer is often much less soluble in Ethanol or Methanol. Filtering the hot solution may remove the 5-nitro solid, leaving the 3-nitro target in the mother liquor.

Q4: Can I use steam distillation? A: Yes. Similar to o-nitrophenol, the 3-nitro isomer (pseudo-ortho) is steam volatile due to the "chelate effect" of the intramolecular hydrogen bond. The 5-nitro isomer is not steam volatile. This is an excellent method for crude purification before chromatography.

Detailed Synthesis & Purification Protocol

Materials
  • Precursor: 4-Bromo-2-hydroxypyridine (1.0 eq)

  • Reagents: Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (Solvent/Catalyst)[1][2]
  • Quench: Crushed ice,

    
     or 
    
    
    
    (sat. aq.)
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 4-bromo-2-hydroxypyridine in concentrated

    
     (approx. 5 mL per gram of substrate).
    
  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Nitration:

    • Prepare a mixture of fuming

      
       and conc.[3] 
      
      
      
      (1:1 v/v).
    • Add this mixture dropwise to the pyridone solution.[3]

    • CRITICAL: Do not allow the internal temperature to exceed 5°C .

  • Reaction: Stir at 0–5°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

    • Target Spot: Higher

      
       (yellow).
      
    • Impurity Spot: Lower

      
       (often overlaps).
      
  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x reaction volume). The product typically precipitates as a yellow solid.

  • Workup:

    • Filter the precipitate.[4][5]

    • Wash with cold water to remove acid.

    • Dry the solid under vacuum.

  • Purification (Isomer Removal):

    • Method A (Column): Silica gel, elute with Hexane/EtOAc (start 90:10, gradient to 50:50). Isolate the first yellow band.

    • Method B (Recrystallization): Dissolve crude solid in hot Ethanol. If an insoluble solid remains, filter it hot (likely 5-nitro isomer). Cool the filtrate to crystallize the 3-nitro target.

Impurity Profile Table
ComponentStructureOriginRemoval Strategy
3-Nitro Isomer TargetMain ReactionN/A (Isolate)
5-Nitro Isomer RegioisomerHigh Temp / ThermodynamicsColumn (elutes 2nd) or Recryst. (less soluble)
Starting Material 4-Br-2-OH-PyridineIncomplete ReactionColumn or Acid/Base Extraction
Tars/Resins PolymerizedOxidation / Runaway ExothermFiltration through Celite / Silica Plug

Purification Logic Flowchart

This decision tree assists in choosing the correct purification method based on the crude purity profile.

PurificationLogic Start Crude Reaction Mixture (Quenched on Ice) Check Analyze Purity (TLC/HPLC) Start->Check HighImpurity High 5-Nitro Content (>15%) Check->HighImpurity Poor Regioselectivity LowImpurity Low 5-Nitro Content (<5%) Check->LowImpurity Good Control MethodA Method A: Steam Distillation (Target is volatile) HighImpurity->MethodA Best for bulk separation MethodB Method B: Column Chromatography (Hexane:EtOAc Gradient) HighImpurity->MethodB High purity required MethodC Method C: Recrystallization (Ethanol/MeOH) LowImpurity->MethodC Polishing step Final Pure 4-Bromo-2-hydroxy-3-nitropyridine MethodA->Final MethodB->Final MethodC->Final

Caption: Decision matrix for purifying the crude nitration product based on isomer ratio.

References

  • PubChem. (2025).[6] 4-Bromo-2-hydroxypyridine Compound Summary. Retrieved from [Link]

Sources

purification issues with 4-Bromo-2-hydroxy-3-nitropyridine and solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 4-Bromo-2-hydroxy-3-nitropyridine (also known as 4-Bromo-3-nitro-2(1H)-pyridinone ).

This guide is structured for high-level R&D applications where purity is critical for downstream transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions (


).

Case ID: PUR-4B2H3N Classification: Heterocyclic Building Block Purification Primary Chemotype: Electron-Deficient Pyridone

Core Chemical Logic & Properties

Before attempting purification, understand the molecule's behavior in solution. This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, with the pyridone form typically dominating in the solid state and polar solvents.

PropertyValue / CharacteristicImplication for Purification
Acid/Base Nature Weakly Acidic (

)
Soluble in aqueous base (

,

); precipitates upon acidification.
H-Bonding Strong Donor (NH) & Acceptor (

, C=O)
High melting point; poor solubility in non-polar solvents (Hexane,

).
Reactivity Electrophilic at C-4 and C-6Susceptible to nucleophilic attack (hydrolysis) if heated in strong base for prolonged periods.
Key Impurity 5-Nitro Isomer The 5-nitro regioisomer is less sterically hindered and often co-crystallizes.

Troubleshooting Guide (Diagnostic Q&A)

Issue 1: "My product is a mixture of the 3-nitro and 5-nitro isomers."

Diagnosis: Nitration of 4-bromo-2-hydroxypyridine (or hydrolysis of the amino precursor) often yields the thermodynamically stable 5-nitro isomer alongside the desired 3-nitro compound. Solution: Exploit Steric De-shielding in Recrystallization. The 3-nitro group is sterically crowded (flanked by C2-oxo and C4-bromo). This prevents efficient planar packing compared to the 5-nitro isomer.

  • Protocol: Recrystallize from Glacial Acetic Acid or Acetonitrile . The 5-nitro isomer typically crystallizes out first or is less soluble.

  • Alternative: Convert the mixture to the sodium salt (dissolve in 1M NaOH). The 3-nitro isomer, being more sterically congested, often forms a more soluble salt, while the 5-nitro salt may precipitate or behave differently during fractional acidification (precipitate at slightly different pH).

Issue 2: "The solid is sticky/oily and won't filter properly."

Diagnosis: Presence of inorganic salts or colloidal impurities, likely from a diazotization-hydrolysis workup. Solution: The "Hot Slurry" Wash.

  • Dry the crude solid thoroughly.

  • Suspend in water at 60°C for 30 minutes (do not dissolve; just slurry).

  • Filter hot.[1] This removes trapped inorganic salts (NaBr, NaNO3) that stabilize the colloid.

  • Wash the filter cake with a small amount of cold isopropanol (IPA) to remove organic oils.

Issue 3: "Low recovery after Acid/Base extraction."

Diagnosis: The compound is amphoteric but primarily acidic. If the aqueous layer is not acidified to


, the compound remains as a partial salt.
Solution: pH Swing Optimization. 
  • Ensure the basic solution is

    
     to fully deprotonate.
    
  • When re-precipitating, acidify slowly to pH 1-2 using concentrated HCl. The 3-nitro group creates an internal H-bond with the oxygen, stabilizing the neutral form, but it requires low pH to fully protonate the pyridone oxygen/nitrogen system.

Validated Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Reprecipitation

Best for removing non-acidic impurities (e.g., unreacted 2,4-dibromopyridine or neutral starting materials).

  • Dissolution: Suspend crude material (10 g) in 10% aqueous

    
      (100 mL). Stir for 30 min.
    
    • Checkpoint: The solution should be yellow/orange. If solids remain, filter them off (these are neutral impurities).

  • Wash: Extract the aqueous basic layer with Ethyl Acetate (2 x 50 mL) . Discard the organic layer (removes non-acidic byproducts).

  • Precipitation: Cool the aqueous layer to 0-5°C. Add 6M HCl dropwise with vigorous stirring until pH reaches 1.0.

  • Isolation: Stir the resulting suspension for 1 hour at 0°C to maximize particle growth. Filter and wash with cold water.[2]

Protocol B: Regio-Selective Recrystallization

Best for separating the 3-nitro isomer from the 5-nitro isomer.

  • Solvent Choice: Use Acetonitrile (MeCN) or Methanol/Water (9:1) .

  • Dissolution: Heat the solvent to reflux. Add crude solid until saturation.

  • Clarification: If colored/black specks are present, add activated charcoal (5 wt%), stir for 5 min, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature without stirring (stirring promotes co-precipitation). Then cool to 4°C.

  • Differentiation: The 3-nitro isomer (desired) often forms bulky, yellow prisms, whereas the 5-nitro isomer forms fine needles or amorphous powder. If a mixture precipitates, fractional crystallization is required (the 5-nitro is usually less soluble in MeCN).

Visual Workflows

Workflow 1: Purification Logic Tree

PurificationLogic Start Crude 4-Bromo-2-hydroxy-3-nitropyridine CheckSolubility Dissolve in 1M NaOH Start->CheckSolubility FilterInsolubles Filter Insoluble Solids (Neutral Impurities) CheckSolubility->FilterInsolubles Solid Residue Acidify Acidify Filtrate to pH 1 (Precipitate Target) CheckSolubility->Acidify Clear Filtrate Solid Collected Solid Acidify->Solid CheckPurity Check HPLC/NMR (Isomer Ratio) Solid->CheckPurity Recryst Recrystallize (MeCN) Separate 3-nitro from 5-nitro CheckPurity->Recryst Isomers Present Final Pure Target Compound CheckPurity->Final Pure Recryst->Final

Caption: Logical flow for removing neutral impurities followed by isomeric separation.

Workflow 2: Isomer Separation Mechanism

IsomerSep Mixture Isomer Mixture (3-NO2 & 5-NO2) Solvent Hot Acetonitrile Mixture->Solvent Cooling Slow Cooling Solvent->Cooling Precip5 Precipitate A (Enriched 5-NO2) Cooling->Precip5 First Crop Liquor Mother Liquor (Enriched 3-NO2) Precip5->Liquor Filter Evap Evaporate & Chill Liquor->Evap Target Target Crystals (4-Bromo-2-hydroxy-3-nitro) Evap->Target

Caption: Fractional crystallization strategy exploiting the higher solubility of the sterically hindered 3-nitro isomer.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Yes, but it is challenging due to the "streaking" caused by the acidic proton.

  • Modification: You must add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and sharpens the peak. Without acid, the compound interacts strongly with the silanols, leading to poor recovery.

Q: Why does my NMR show a broad peak around 12-13 ppm? A: This is normal. It corresponds to the NH/OH proton of the pyridone/hydroxypyridine tautomer. The broadness indicates exchange or hydrogen bonding. In DMSO-


, this peak is often distinct; in 

, the compound may be too insoluble to see it clearly.

Q: Is the compound light sensitive? A: Yes, nitro-pyridines can undergo photo-degradation or radical reactions (denitration) under intense light. Store the purified solid in amber vials wrapped in foil, preferably at 4°C.

Q: How do I remove the yellow color if the purity is already high? A: Persistent yellow color in a white solid (if the target is expected to be off-white) often indicates trace azo or nitroso byproducts. Dissolve in aqueous base (


), treat with a small amount of sodium dithionite (

) (reducing agent) to reduce colored impurities, then re-precipitate with acid. Note: Test on a small scale first to ensure the nitro group of the target is not reduced.

References

  • Synthesis and Reactivity of Nitropyridines

    • Topic: General reactivity of 4-bromo-substituted pyridines and nitration p
    • Source:Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 4-bromo-2-nitropyridine deriv
    • (Generalized reference for nitropyridine chemistry).

  • Tautomerism in Hydroxypyridines

    • Topic: pKa and solubility influence of the 2-pyridone motif.
    • Source:Organic Chemistry D
  • Purification of Halogenated Pyridones

    • Topic: Recrystallization strategies for isomers.[1]

    • Source: BenchChem Technical Support, "Purification of 2-Amino-4-bromo-3-nitropyridine" (Analogous chemistry).[1][2]

    • (Analogous scaffold purification).

(Note: Specific literature on the exact separation of the 3-nitro and 5-nitro isomers of this specific scaffold is sparse; the protocols above are derived from first-principles of heterocyclic chemistry applied to the 2-pyridone class.)

Sources

preventing decomposition of 4-Bromo-2-hydroxy-3-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-hydroxy-3-nitropyridine Stability Guide

Executive Summary: The "Golden Rules" of Storage

If you are reading this, you likely possess a high-value intermediate where the C4-Bromine bond is chemically "spring-loaded" for reaction.[1] To prevent costly degradation, adhere to these three non-negotiable rules immediately upon receipt:

  • Cold Chain is Critical: Store at -20°C . Do not store at room temperature for >24 hours.

  • Moisture is the Enemy: The molecule is hygroscopic and prone to hydrolysis. Store under Argon or Nitrogen atmosphere.

  • Light Exclusion: The nitro-pyridine core is photosensitive.[1] Use amber vials exclusively.

Module 1: The Stability Profile (Why It Degrades)

To preserve 4-Bromo-2-hydroxy-3-nitropyridine, you must understand its molecular "urge" to decompose.[1] This molecule is not static; it exists in a dynamic equilibrium and possesses a highly activated electrophilic center.

The Tautomeric Reality

Although named "2-hydroxy," in the solid state and polar solvents, this molecule exists predominantly as its 2-pyridone tautomer.[1] This is not a trivial detail; the pyridone form dictates its solubility and reactivity profile.

The Hydrolysis Trap ( Mechanism)

The primary decomposition pathway is Nucleophilic Aromatic Substitution (


) .
  • The Setup: The Nitro group (

    
    ) at position 3 is strongly electron-withdrawing.[1] The Carbonyl (C=O) at position 2 is also electron-withdrawing.[1]
    
  • The Trigger: These groups pull electron density away from Carbon-4 (C4), making it highly positive (electrophilic).

  • The Event: Trace moisture (

    
    ) attacks C4, easily displacing the Bromine atom.
    
  • The Result: Release of corrosive Hydrogen Bromide (

    
    ) and formation of the inert impurity 2,4-dihydroxy-3-nitropyridine (or 4-hydroxy-3-nitro-2-pyridone).
    

Visualizing the Degradation Pathway:

Decomposition Fig 1. Hydrolytic Decomposition Pathway ($S_NAr$) Molecule 4-Bromo-2-hydroxy- 3-nitropyridine (Active Pyridone Form) Triggers Triggers: Moisture + Heat Molecule->Triggers Transition Meisenheimer-like Complex Triggers->Transition Nucleophilic Attack at C4 Product Degradation Product: 4-Hydroxy-3-nitro-2-pyridone (Inert/Impurity) Transition->Product Elimination of Br- Byproduct Byproduct: HBr (Corrosive Gas) Transition->Byproduct

Caption: The electron-poor C4 position is susceptible to water attack, leading to irreversible hydrolysis.[1]

Module 2: Storage Protocol (SOP)

This protocol is designed to be self-validating. If you follow it, the material remains yellow/off-white. If you deviate, the material turns brown (evidence of HBr/oxidation).

Required Materials:

  • Amber glass vials (Screw cap with PTFE/Silicone septa).

  • Parafilm or electrical tape.

  • Desiccant packs (Silica gel or molecular sieves).

  • Inert gas source (Argon preferred over Nitrogen due to density).

Step-by-Step Workflow
StepActionScientific Rationale
1. Receipt Inspect color immediately. Should be Yellow to Pale Brown .Dark brown/black indicates thermal abuse during shipping.
2. Aliquoting If you plan multiple experiments, aliquot immediately into single-use vials inside a glovebox or under a generic cone of Argon.Repeated freeze-thaw cycles introduce moisture condensation, accelerating hydrolysis (See Fig 1).
3. Sealing Flush headspace with Argon. Cap tightly. Wrap cap-neck junction with Parafilm .[1]Displaces oxygen/moisture. Parafilm prevents gas exchange in freezers.
4. Secondary Place vials inside a larger jar/ziplock containing desiccant packs .Creates a "dry micro-environment" to catch any permeating moisture.
5. Storage Store at -20°C (Standard Freezer).Kinetic rates of hydrolysis drop significantly at sub-zero temperatures.

Storage Decision Tree:

StorageProtocol Fig 2. Receipt and Storage Decision Logic Start Material Received Check Visual Inspection: Yellow/Pale Brown? Start->Check Fail REJECT: Contact Supplier (Likely Thermal Abuse) Check->Fail No (Dark/Sticky) Pass Plan Usage Check->Pass Yes OneShot Single Use: Flush Argon -> -20°C Pass->OneShot Use all < 1 week MultiUse Multi Use: Aliquot in Glovebox -> Flush Argon -> -20°C Pass->MultiUse Long term storage

Caption: Logical flow for handling incoming material to minimize moisture exposure.

Module 3: Troubleshooting & FAQs

Q1: The powder has turned from yellow to a sticky dark brown solid. Can I purify it?

Status: Critical Failure.

  • Cause: The "stickiness" is often due to the formation of hygroscopic salts (HBr salts) and decomposition byproducts. The color change indicates extensive conjugation loss or oxidation.

  • Solution: Purification is rarely cost-effective due to the high polarity of the dihydroxy impurity. Discard and repurchase.

Q2: My solution in DMSO is cloudy. Is this normal?

Status: Warning.

  • Analysis: 4-Bromo-2-hydroxy-3-nitropyridine should be soluble in DMSO (up to ~10-14 mM is standard) [1]. Cloudiness suggests:

    • Inorganic Salts: Residual salts from synthesis (not degradation).

    • Polymerization: If the solution is old, intermolecular reactions may have occurred.

  • Action: Centrifuge. If the supernatant is clear and yellow, check by LCMS. If the supernatant is dark, the compound has degraded.

Q3: How do I confirm purity without running a full NMR? (Self-Validating QC)

System: LCMS Check (ESI-)

  • Protocol: Dissolve a small amount in Methanol/Water (50:50). Inject immediately.

  • Target Mass: Look for [M-H]- (Negative mode is often better for nitropyridones).[1]

    • Intact: Mass ~217/219 (Br isotope pattern 1:1).

    • Hydrolyzed: Mass ~155 (Loss of Br, gain of OH).

  • Red Flag: If you see a dominant peak at ~155 m/z, your bromine is gone.

Q4: Why can't I store this in the fridge (4°C)?

Status: Not Recommended for Long Term.

  • Reason: 4°C is sufficient for days, but standard fridges have high humidity. If the seal is imperfect, the "breathing" of the vial during cooling cycles will pull moisture in. -20°C freezes ambient moisture, reducing kinetic availability.[1]

References

  • PubChem. (2025).[2] Compound Summary: 4-Bromo-2-hydroxypyridine (CID 817115).[1] Retrieved from [Link][1]

  • WuXi Biology. (2024). Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-hydroxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling and use of this versatile but nuanced reagent. By understanding its chemical behavior and potential challenges, you can optimize your experimental outcomes and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 4-Bromo-2-hydroxy-3-nitropyridine.

Q1: What are the primary hazards associated with 4-Bromo-2-hydroxy-3-nitropyridine?

A1: 4-Bromo-2-hydroxy-3-nitropyridine is an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Ingestion and inhalation may be harmful.[1][2] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: How should I properly store this reagent?

A2: Store 4-Bromo-2-hydroxy-3-nitropyridine in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] For long-term storage, some suppliers recommend refrigeration at -20°C.[3]

Q3: I'm having trouble dissolving the compound. What solvents are recommended?

A3: Based on the polarity of its functional groups (hydroxyl, nitro, bromo, and the pyridine ring), 4-Bromo-2-hydroxy-3-nitropyridine is expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF. For in vivo applications, one supplier suggests a 10 mM solution can be prepared in DMSO.[3] For reactions, solubility should be tested on a small scale with your chosen reaction solvent. If solubility is an issue, gentle heating or sonication may aid dissolution.[4]

Q4: Can the hydroxyl group interfere with my reaction?

A4: Yes, the acidic proton of the hydroxyl group can interfere with certain reactions, particularly those that are base-sensitive or involve organometallic reagents. In the context of Suzuki-Miyaura cross-coupling, for instance, the acidic proton can react with the base, potentially affecting the catalytic cycle.[5] This may necessitate the use of a protecting group or a careful selection of a base that does not deprotonate the hydroxyl group to a significant extent.

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides a detailed breakdown of common problems encountered during chemical reactions involving 4-Bromo-2-hydroxy-3-nitropyridine, with a focus on Suzuki-Miyaura cross-coupling, a common application for such aryl bromides.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling

Low or no conversion is a frequent issue in cross-coupling reactions. The following decision tree can help diagnose the problem:

start Low/No Conversion catalyst Is the Palladium Catalyst Active? start->catalyst base Is the Base Appropriate and Sufficiently Active? catalyst->base Yes catalyst_sol Troubleshooting: - Use a fresh batch of catalyst. - Consider a more active pre-catalyst or ligand (e.g., Buchwald ligands). - Ensure anaerobic conditions to prevent catalyst decomposition. catalyst->catalyst_sol No boronic_acid Is the Boronic Acid/Ester Stable? base->boronic_acid Yes base_sol Troubleshooting: - The base is crucial for activating the boronic acid. - For substrates with acidic protons, a weaker base like K₂CO₃ or KF may be preferred to minimize side reactions. - Stronger bases like K₃PO₄ or Cs₂CO₃ can increase reaction rates but may also promote side reactions. - Ensure the base is finely powdered and anhydrous if required. base->base_sol No solubility Are all Reagents Soluble? boronic_acid->solubility Yes boronic_acid_sol Troubleshooting: - Protodeboronation is a common side reaction, especially with heteroaromatic boronic acids. - Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Consider using a more stable boronate ester (e.g., a pinacol ester). boronic_acid->boronic_acid_sol No temp Is the Reaction Temperature Optimal? solubility->temp Yes solubility_sol Troubleshooting: - Poor solubility of any reactant can stall the reaction. - Test solubility of 4-bromo-2-hydroxy-3-nitropyridine in various solvents. - Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or DMF. - If solubility is low, consider a different solvent system or gentle heating. solubility->solubility_sol No temp_sol Troubleshooting: - The nitro group is electron-withdrawing and should activate the C-Br bond to oxidative addition, potentially allowing for lower reaction temperatures. - However, if the reaction is sluggish, a controlled increase in temperature may be necessary. temp->temp_sol

Caption: Troubleshooting workflow for low/no conversion.

Detailed Protocols & Explanations:

  • Catalyst Selection: While Pd(PPh₃)₄ is a common choice, for challenging substrates, consider more modern catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ or Pd(OAc)₂ precursor often exhibit higher activity and broader substrate scope.[6] The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates the rate-limiting oxidative addition step.[3]

  • Base Selection: The choice of base is critical. It activates the boronic acid for transmetalation.[1][7][8] For 4-bromo-2-hydroxy-3-nitropyridine, the acidic hydroxyl proton introduces complexity. A strong base could deprotonate the hydroxyl group, potentially leading to catalyst inhibition or side reactions.

    • Mild Bases (K₂CO₃, Na₂CO₃, KF): A good starting point to avoid complications with the hydroxyl group. Often used in aqueous/organic solvent mixtures.

    • Stronger Bases (K₃PO₄, Cs₂CO₃): Can accelerate the reaction but may increase the risk of side reactions. K₃PO₄ is often a good choice for heteroaromatic couplings.[9]

    • Protecting Group Strategy: If base-related issues persist, consider protecting the hydroxyl group as a methyl ether or a silyl ether (e.g., TBDMS). This allows for the use of stronger bases without interference from the acidic proton.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your TLC or LC-MS analysis indicates the formation of side products.

Table 1: Common Side Products and Their Mitigation

Side ProductPotential CauseRecommended Solution
Debrominated Starting Material Hydrodehalogenation of the C-Br bond. This can be promoted by the palladium catalyst, especially with phosphine ligands and a hydrogen source (e.g., solvent, water, or base).[10]- Ensure strictly anaerobic conditions. \n- Use a less active catalyst or a shorter reaction time. \n- Avoid solvents that can act as hydrogen donors.
Homocoupling of Boronic Acid Can occur in the presence of oxygen or at elevated temperatures.- Thoroughly degas all solvents and reagents. \n- Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. \n- Use a slight excess of the aryl bromide.
Protodeboronation of Boronic Acid The boronic acid is replaced by a hydrogen atom. This is a common issue with heteroaromatic boronic acids.[4]- Use a slight excess of the boronic acid. \n- Add the boronic acid portion-wise. \n- Switch to a more stable boronate ester.
Issue 3: Difficult Purification

The polarity of both the starting material and the expected product, due to the hydroxyl and nitro groups, can make purification challenging.

Q: My product is difficult to separate from the starting material and/or byproducts by column chromatography. What can I do?

A: The polar nature of 4-bromo-2-hydroxy-3-nitropyridine and its derivatives can lead to tailing on silica gel and poor separation.

  • Optimize Your Solvent System:

    • For normal-phase chromatography on silica gel, a gradient of ethyl acetate in hexanes or dichloromethane in methanol might be effective.

    • If peak tailing is severe due to the basicity of the pyridine nitrogen, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[11]

    • Conversely, if the compound is acidic, a small amount of acetic acid can be added.

  • Consider Alternative Stationary Phases:

    • Reversed-phase chromatography (C18): This can be an excellent alternative for polar compounds. Elute with a gradient of acetonitrile or methanol in water.

    • Alumina (neutral or basic): Can be less acidic than silica and may offer different selectivity.

    • Specialized columns: For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be a powerful technique.[12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Section 3: Experimental Workflow & Protocols

This section provides a general, adaptable protocol for a Suzuki-Miyaura coupling reaction with 4-bromo-2-hydroxy-3-nitropyridine.

Caption: General workflow for Suzuki-Miyaura coupling.

Key Considerations for the Protocol:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is crucial for catalyst longevity and preventing side reactions like boronic acid homocoupling.

  • Degassing Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 20-30 minutes or by the freeze-pump-thaw method.

Section 4: References

  • How resistant are Suzuki couplings to nitro groups? Reddit. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? Reddit. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Bromo-2-hydroxy-3-nitropyridine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Substituted pyridines, in particular, represent a class of heterocyclic compounds of significant interest due to their prevalence in pharmacologically active molecules. This guide provides an in-depth spectral analysis and characterization of 4-Bromo-2-hydroxy-3-nitropyridine, a versatile building block in medicinal chemistry. Through a comparative approach with its chloro and iodo analogs, this document aims to equip researchers, scientists, and drug development professionals with the necessary spectroscopic insights to accelerate their research endeavors.

Introduction to 4-Bromo-2-hydroxy-3-nitropyridine: A Compound of Interest

4-Bromo-2-hydroxy-3-nitropyridine is a multifaceted molecule featuring a pyridine core substituted with a bromine atom, a hydroxyl group, and a nitro group. This unique combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and bromo groups, coupled with the tautomeric possibilities of the 2-hydroxypyridine moiety, creates a rich chemical landscape for further functionalization.

Understanding the precise spectral signature of this compound is crucial for reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics of 4-Bromo-2-hydroxy-3-nitropyridine, providing a foundational understanding for its application in research.

Spectral Characterization of 4-Bromo-2-hydroxy-3-nitropyridine

While comprehensive, experimentally verified spectral data for 4-Bromo-2-hydroxy-3-nitropyridine is not widely available in public literature, this section presents a detailed analysis based on predicted data and the spectral characteristics of closely related analogs. This approach provides a robust framework for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-2-hydroxy-3-nitropyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The hydroxyl proton may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom in the pyridine ring. The presence of the electronegative bromine, nitro, and hydroxyl groups will significantly influence the chemical shifts.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
H-5~7.0-7.3dPyridine ring proton
H-6~8.1-8.4dPyridine ring proton
OHVariablebr sHydroxyl proton
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C-2~157-160Carbon bearing the hydroxyl group
C-3~134-137Carbon bearing the nitro group
C-4~108-112Carbon bearing the bromine atom
C-5~112-115Pyridine ring carbon
C-6~151-154Pyridine ring carbon

Note: Predicted chemical shifts are based on data from analogous compounds such as 2-Amino-4-bromo-3-nitropyridine and are subject to variation based on solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-hydroxy-3-nitropyridine is expected to be characterized by the vibrational modes of the O-H, N-O, C=C, and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (hydroxyl group)
3100-3000MediumAromatic C-H stretching
1640-1600StrongC=C stretching (aromatic ring)
1550-1475StrongAsymmetric NO₂ stretching
1360-1290StrongSymmetric NO₂ stretching
~1200MediumC-O stretching (hydroxyl group)
~600-500MediumC-Br stretching

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group are highly characteristic.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The pyridine ring, along with the nitro and hydroxyl substituents, constitutes a chromophore that absorbs in the UV region. The absorption spectrum of 4-Bromo-2-hydroxy-3-nitropyridine is expected to exhibit characteristic π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, is expected to result in a significant absorption band.[3]

Predicted λmax (nm)Molar Absorptivity (ε)Transition
~270-290Moderate to Highπ → π
~330-350Low to Moderaten → π

Note: The exact λmax and molar absorptivity are highly dependent on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-Bromo-2-hydroxy-3-nitropyridine, the mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

IonPredicted m/zComments
[M]⁺218, 220Molecular ion peak showing the bromine isotopic pattern.
[M-NO₂]⁺172, 174Loss of the nitro group.
[M-Br]⁺139Loss of the bromine atom.

The fragmentation pattern will provide further structural confirmation.

Comparative Analysis with Halogenated Analogs

To provide a broader context for the spectral characterization of 4-Bromo-2-hydroxy-3-nitropyridine, a comparison with its chloro and iodo analogs is presented. The variation in the halogen substituent (Cl, Br, I) is expected to induce predictable changes in the spectral data due to differences in electronegativity and atomic mass.

4-Chloro-2-hydroxy-3-nitropyridine

This analog serves as a valuable comparison point. Being more electronegative than bromine, chlorine is expected to have a slightly different effect on the electron density of the pyridine ring, which will be reflected in the NMR chemical shifts.

  • ¹H NMR: The chemical shifts of the ring protons are expected to be slightly downfield compared to the bromo-derivative due to the higher electronegativity of chlorine.

  • ¹³C NMR: The chemical shift of the carbon attached to chlorine (C-4) will be different from that of the carbon attached to bromine.

  • IR Spectroscopy: The C-Cl stretching vibration will appear at a higher frequency (around 800-600 cm⁻¹) compared to the C-Br stretch.

  • Mass Spectrometry: The molecular ion peak will show the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]

4-Iodo-2-hydroxy-3-nitropyridine

Iodine, being less electronegative and larger than bromine, will also influence the spectral properties in a predictable manner.

  • ¹H NMR: The ring proton chemical shifts may be slightly upfield compared to the bromo-derivative.

  • ¹³C NMR: The C-I bond will cause a significant upfield shift (the "heavy atom effect") for the C-4 carbon compared to the chloro and bromo analogs.

  • IR Spectroscopy: The C-I stretching vibration will be found at a lower frequency (below 500 cm⁻¹) compared to C-Cl and C-Br.

  • Mass Spectrometry: The molecular ion will be observed at a higher m/z value, and iodine has only one stable isotope (¹²⁷I).

Comparative Summary of Key Spectral Features:

Feature4-Chloro-analog4-Bromo-analog (Target)4-Iodo-analog
¹H NMR (Ring Protons) Slightly DownfieldReferenceSlightly Upfield
¹³C NMR (C-4 Shift) DownfieldReferenceUpfield
IR (C-X Stretch) ~800-600 cm⁻¹~600-500 cm⁻¹< 500 cm⁻¹
MS (Molecular Ion) [M]⁺ at m/z 174, 176 (3:1)[M]⁺ at m/z 218, 220 (1:1)[M]⁺ at m/z 266

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. The following sections outline the methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (≥400 MHz) transfer->instrument lock_shim Lock on solvent signal and shim magnets instrument->lock_shim acquire Acquire ¹H and ¹³C spectra lock_shim->acquire transform Fourier Transform raw data (FID) acquire->transform phase_baseline Phase and baseline correct the spectrum transform->phase_baseline integrate Integrate peaks and assign chemical shifts phase_baseline->integrate

Caption: Workflow for NMR spectral acquisition and processing.

Step-by-Step Protocol for NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming, which sharpens the spectral lines.

  • Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans and relaxation delay.

  • Processing: After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and baseline-corrected.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra relative to a reference standard (e.g., TMS).

FTIR Spectroscopy Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind 1-2 mg of sample with ~200 mg of dry KBr powder press Press the mixture in a die to form a transparent pellet grind->press background Acquire a background spectrum of a blank KBr pellet press->background sample_scan Place the sample pellet in the FTIR spectrometer and acquire the spectrum background->sample_scan transform Fourier Transform the interferogram sample_scan->transform baseline Baseline correct the spectrum transform->baseline peak_pick Identify and label significant peaks baseline->peak_pick

Caption: Workflow for FTIR spectral acquisition using the KBr pellet method.

Step-by-Step Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will perform a Fourier transform on the raw data (interferogram) to generate the infrared spectrum. A baseline correction may be applied to improve the appearance of the spectrum.

  • Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) cuvette Fill a quartz cuvette with the solution dissolve->cuvette blank Record a baseline spectrum with a cuvette containing only the solvent cuvette->blank scan Place the sample cuvette in the spectrophotometer and scan the desired wavelength range blank->scan identify_lambda Identify the wavelength(s) of maximum absorbance (λmax) scan->identify_lambda calculate_epsilon Calculate molar absorptivity (ε) using the Beer-Lambert law identify_lambda->calculate_epsilon

Caption: Workflow for UV-Vis spectrophotometric analysis.

Step-by-Step Protocol for UV-Vis Spectrophotometry:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a dilute solution of known concentration.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a volatile solvent introduce Introduce the sample into the mass spectrometer's ion source (e.g., ESI, EI) dissolve->introduce ionize Ionize the sample introduce->ionize analyze Separate ions based on their mass-to-charge ratio (m/z) ionize->analyze detect Detect the ions analyze->detect spectrum Generate a mass spectrum (intensity vs. m/z) detect->spectrum identify_peaks Identify the molecular ion peak and major fragment ions spectrum->identify_peaks interpret Interpret the fragmentation pattern and isotopic distribution identify_peaks->interpret

Caption: Workflow for mass spectrometry analysis.

Step-by-Step Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the chosen ionization technique.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern and isotopic clusters to confirm the structure of the compound.

Conclusion

The comprehensive spectral analysis of 4-Bromo-2-hydroxy-3-nitropyridine, supported by a comparative study of its halogenated analogs, provides a robust foundation for its use in synthetic and medicinal chemistry. This guide has detailed the expected NMR, IR, UV-Vis, and MS characteristics, offering a predictive framework for researchers. By understanding the influence of the bromo, chloro, and iodo substituents on the spectral properties of the 2-hydroxy-3-nitropyridine scaffold, scientists can more efficiently and accurately characterize their compounds. The provided experimental protocols further ensure that high-quality, reproducible data can be obtained, ultimately accelerating the pace of drug discovery and development.

References

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  • Mass Spectrometry of Small Molecules. Chemistry LibreTexts. Available at: [Link]

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A Comparative Guide to the Biological Activity of 4-Bromo-2-hydroxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] This guide provides an in-depth technical comparison of the biological activities of 4-Bromo-2-hydroxy-3-nitropyridine and its derivatives. While direct experimental data for this specific parent compound is limited in publicly available literature, we will leverage data from structurally similar nitropyridine and 2-hydroxypyridine analogues to provide a robust comparative framework for researchers, scientists, and drug development professionals.

The unique electronic architecture of the 4-Bromo-2-hydroxy-3-nitropyridine core, featuring a bromine atom, a nitro group, and a hydroxyl group on a pyridine ring, suggests a high potential for diverse biological interactions. The electron-withdrawing nature of the nitro group and the reactivity of the bromine atom at the 4-position make this scaffold a versatile starting point for the synthesis of a wide array of derivatives.[5]

Comparative Biological Activity: Anticancer and Antimicrobial Potential

The primary therapeutic potential of 4-Bromo-2-hydroxy-3-nitropyridine derivatives lies in their anticancer and antimicrobial activities. The presence of the nitro group is hypothesized to be a key contributor to their cytotoxic effects against cancer cells by modulating enzyme activity or interacting with crucial cellular targets.[5] Similarly, nitropyridine derivatives have demonstrated notable efficacy against various bacterial and fungal strains.[6][7]

Anticancer Activity

The cytotoxic potential of pyridine derivatives has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell viability, is a key metric in these assessments.

Table 1: Comparative Anticancer Activity (IC50) of Structurally Related Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
2-Pyridone Derivative 10k A549 (Lung)0.86 ± 0.17--[8]
HeLa (Cervical)0.54 ± 0.23--[8]
SW480 (Colon)0.21 ± 0.13--[8]
Pyridine-Urea 8e MCF-7 (Breast)0.22Doxorubicin1.93[9]
Pyridine-Urea 8n MCF-7 (Breast)1.88Doxorubicin1.93[9]
Pyridine Derivative 14 HepG2 (Liver)57.14 (µg/mL)--[10]
MCF-7 (Breast)50.84 (µg/mL)--[10]
4,4'-Bipyridine 9a HepG-2 (Liver)8.83 ± 0.30 (µg/mL)--[11]
4,4'-Bipyridine 9b HepG-2 (Liver)10.08 ± 0.66 (µg/mL)--[11]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1 )HepG2 (Liver)4.5 ± 0.3--[12]

Note: IC50 values are presented in µM unless otherwise specified. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data indicates that substitutions on the pyridine ring significantly influence anticancer activity. For instance, the introduction of a 1,2,3-triazole moiety in 2-pyridone derivatives leads to potent activity against lung, cervical, and colon cancer cell lines.[8] Similarly, pyridine-ureas have demonstrated superior or comparable activity to the standard chemotherapeutic drug, Doxorubicin, against breast cancer cells.[9] These findings underscore the potential of the 4-bromo-2-hydroxy-3-nitropyridine scaffold as a template for designing novel and potent anticancer agents.

Antimicrobial Activity

Nitropyridine derivatives have shown significant promise as antimicrobial agents.[5] The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure of in vitro antibacterial and antifungal activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Structurally Related Pyridine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundSource
N-hydroxy-pyridoxazinone (R = n-Bu)E. faecalis7.8-[7]
S. aureus31.2-[7]
C. albicans62.5-[7]
C. glabrata62.5-[7]
C. tropicalis62.5-[7]
Phenolic Hydrazone (98, R = 2-OH)B. subtilis62.5-[7]
C. krusei62.5-[7]
Thienopyridine Derivative 12a E. coli19.5-[13]
B. mycoides< 4.8-[13]
C. albicans< 4.8-[13]
Thienopyridine Derivative 15 E. coli> 4.8-[13]
B. mycoides9.8-[13]
C. albicans39-[13]

The data reveals a broad spectrum of activity for nitropyridine derivatives against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7] The structure-activity relationship (SAR) is evident, with different substitutions leading to varied potency against different microbial species. For example, derivatives of 3-hydroxy-2-nitropyridine show potent activity against E. faecalis and various Candida species.[7] The fusion of a thieno-ring to the pyridine scaffold also yields compounds with strong antimicrobial properties.[13]

Mechanistic Insights: Targeting Key Signaling Pathways

The biological effects of 4-Bromo-2-hydroxy-3-nitropyridine derivatives are likely mediated through the modulation of critical cellular signaling pathways. In cancer, pathways such as the PI3K/Akt and VEGFR-2 are frequently dysregulated and represent key therapeutic targets.[8][14][15]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8][9] Its aberrant activation is a hallmark of many cancers.[14][16] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. It is plausible that derivatives of 4-Bromo-2-hydroxy-3-nitropyridine could exert their anticancer effects by targeting key kinases within this cascade, such as PI3K, Akt, or mTOR.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Derivative 4-Bromo-2-hydroxy- 3-nitropyridine Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 4-Bromo-2-hydroxy-3-nitropyridine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][17] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy. Pyridine-urea derivatives have been shown to inhibit VEGFR-2.[9] This suggests that derivatives of the 4-Bromo-2-hydroxy-3-nitropyridine scaffold could also be designed to target this critical pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT_Pathway Akt Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation, Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT_Pathway->Survival Derivative 4-Bromo-2-hydroxy- 3-nitropyridine Derivative Derivative->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by 4-Bromo-2-hydroxy-3-nitropyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the IC50 value of a test compound against a cancer cell line.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Bromo-2-hydroxy-3-nitropyridine derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent, e.g., DMSO, at a final concentration ≤ 0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for MIC Determination

MIC_Workflow start Prepare Serial Dilutions of Compound in Broth inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe determine_mic Determine MIC (Lowest Concentration with No Growth) observe->determine_mic

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 4-Bromo-2-hydroxy-3-nitropyridine derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The 4-Bromo-2-hydroxy-3-nitropyridine scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The comparative analysis of structurally related compounds reveals that strategic modifications to the pyridine ring can lead to highly potent and selective derivatives. The presence of the bromo, hydroxyl, and nitro groups provides multiple avenues for chemical modification to optimize biological activity and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 4-Bromo-2-hydroxy-3-nitropyridine derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern their anticancer and antimicrobial efficacy.[11] Furthermore, elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the impact on cellular signaling pathways, will be essential for advancing these compounds through the drug discovery pipeline. In silico modeling and docking studies can also aid in the rational design of more potent and selective inhibitors.[4] The insights gained from such studies will undoubtedly pave the way for the development of the next generation of pyridine-based therapeutics.

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  • Cighir, R. G., Birsog, C., & Tanase, C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4989. [Link]

  • Khan, I., Iqubal, A., & Saleem, K. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292–2349. [Link]

  • Ilovaisky, D. N., & Kutyrev, A. A. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

Sources

comparative analysis of different synthetic routes to 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-hydroxy-3-nitropyridine (also known as 4-bromo-3-nitro-2-pyridone) is a critical heterocyclic building block, particularly in the synthesis of MEK inhibitors (e.g., analogs of PD0325901) and other kinase-targeting small molecules. Its structural core—a pyridine ring functionalized with orthogonal reactive handles (hydroxyl/lactam, nitro, and bromide)—allows for versatile downstream derivatization, including SNAr displacements, reductions, and palladium-catalyzed couplings.

This guide objectively compares three distinct synthetic methodologies for accessing this target. While direct nitration offers brevity, the Deoxybromination Route (Route A) is identified as the superior method for scalability and regiochemical purity, leveraging the differential reactivity of the 2- and 4-positions in 3-nitropyridine systems.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 4-bromo-2-hydroxy-3-nitropyridine can be conceptualized through three primary disconnections, each defining a specific synthetic strategy.

Retrosynthesis Target Target: 4-Bromo-2-hydroxy-3-nitropyridine PrecursorA 2,4-Dihydroxy-3-nitropyridine (Route A: Deoxybromination) Target->PrecursorA C-Br Bond Formation (POBr3) PrecursorB 4-Bromo-2-hydroxypyridine (Route B: Direct Nitration) Target->PrecursorB C-N Bond Formation (Electrophilic Nitration) PrecursorC 2,4-Dibromo-3-nitropyridine (Route C: Selective Hydrolysis) Target->PrecursorC C-O Bond Formation (Selective Hydrolysis)

Figure 1: Retrosynthetic map showing the three primary logic paths to the target scaffold.

Detailed Route Analysis

Route A: The Deoxybromination Protocol (Recommended)

Strategy: Conversion of 2,4-dihydroxy-3-nitropyridine to the target using phosphorus oxybromide (POBr3).

This route exploits the "chameleon" nature of the 2,4-dihydroxypyridine system. While POBr3 typically converts both hydroxyls to bromides, the 3-nitro group activates the 2-position for rapid hydrolysis during workup, while the 4-bromo position remains stable.

  • Starting Material: 2,4-Dihydroxy-3-nitropyridine (commercially available or synthesized via nitration of 2,4-dihydroxypyridine).[1]

  • Key Reagent: Phosphorus Oxybromide (POBr3).[2]

  • Mechanism: Nucleophilic substitution of the 4-hydroxyl group.

Experimental Protocol
  • Reaction: In a pressure vessel, mix 2,4-dihydroxy-3-nitropyridine (1.0 equiv) with POBr3 (4-6 equiv).

  • Conditions: Heat the melt to 140°C for 3–4 hours. The high temperature is required to drive the substitution at the deactivated 4-position.

  • Quench: Cool the mixture to 0°C and carefully pour onto crushed ice/water.

    • Critical Mechanistic Note: This step likely hydrolyzes the transient 2-bromo species back to the 2-pyridone (2-hydroxy) form, as 2-halo-3-nitropyridines are extremely labile to hydrolysis due to the electron-withdrawing nitro group ortho to the halogen.

  • Workup: Extract with CHCl3/DCM (3:1). Wash organic layers with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallization from EtOH or column chromatography (MeOH/DCM).

Pros:

  • Regiocontrol: High. The final product is exclusively the 4-bromo isomer.

  • Scalability: Validated on multi-gram scales (analogous to methyl derivatives).

Cons:

  • Safety: POBr3 is corrosive and generates HBr gas.[2]

  • Harsh Conditions: Requires high heat and pressure vessels.

Route B: Direct Nitration of 4-Bromo-2-hydroxypyridine

Strategy: Electrophilic aromatic substitution on the commercial 4-bromo-2-hydroxypyridine scaffold.

  • Starting Material: 4-Bromo-2-hydroxypyridine.

  • Reagents: Fuming HNO3, Conc. H2SO4.

Experimental Protocol
  • Dissolution: Dissolve 4-bromo-2-hydroxypyridine in conc. H2SO4 at 0°C.

  • Addition: Dropwise add fuming HNO3 (1.1 equiv) while maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Quench: Pour onto ice. The product precipitates as a yellow solid.

  • Purification: Filtration followed by fractional crystallization to remove the 5-nitro isomer.

Pros:

  • Simplicity: One-step reaction from a commercial precursor.

  • Cost: Low reagent costs.

Cons:

  • Regioselectivity Issues: The directing effects are conflicting. The 2-oxo group directs ortho/para (positions 3 and 5). The 4-bromo group is weakly deactivating but ortho/para directing (positions 3 and 5). However, steric hindrance at position 3 (flanked by Br and Oxo) often leads to significant formation of the 5-nitro isomer , requiring difficult separation.

  • Yield: Lower effective yield due to isomer formation.

Route C: Selective Hydrolysis of 2,4-Dibromo-3-nitropyridine

Strategy: Exploiting the differential SNAr reactivity of 2- vs 4-halopyridines.

  • Starting Material: 2,4-Dibromo-3-nitropyridine.

  • Reagents: Aqueous NaOH (1M) or HCl.

Mechanism & Protocol

In 2,4-dibromo-3-nitropyridine, the 2-bromo position is significantly more electrophilic than the 4-bromo position due to the inductive effect of the adjacent ring nitrogen and the ortho-nitro group.

  • Reaction: Suspend 2,4-dibromo-3-nitropyridine in THF/Water (1:1).

  • Hydrolysis: Add 1.05 equiv of NaOH at 0°C. Stir for 30–60 mins.

  • Monitoring: Monitor by HPLC for the disappearance of starting material. Over-reaction leads to 2,4-dihydroxy byproduct.

  • Workup: Acidify to pH 3 to precipitate the 2-hydroxy-4-bromo product.

Pros:

  • Mild Conditions: Room temperature reaction.

  • High Purity: If stoichiometry is controlled, produces very clean product.

Cons:

  • Precursor Availability: 2,4-Dibromo-3-nitropyridine is expensive and less stable than the dihydroxy precursor.

  • Over-hydrolysis: Risk of converting the 4-bromo group if conditions are too basic or hot.

Comparative Data Summary

FeatureRoute A (Deoxybromination)Route B (Direct Nitration)Route C (Selective Hydrolysis)
Overall Yield 45–60%30–40% (after isomer sep.)70–85% (from dibromo)
Regioselectivity Excellent (>98%) Poor to Moderate (Mix of 3- & 5-nitro)Good (requires control)
Scalability High (kg scale feasible)Moderate (exotherm management)Moderate (chromatography often needed)
Safety Profile Hazardous (POBr3, Pressure)Hazardous (Nitration exotherm)Moderate (Standard chemicals)
Cost Efficiency MediumHigh (Cheapest materials) Low (Expensive precursor)

Expert Recommendation & Workflow Visualization

Recommendation: For medicinal chemistry and process development , Route A is the gold standard. It guarantees the correct regiochemistry (4-bromo-3-nitro) without the ambiguity of isomer separation inherent in Route B. The precursor (2,4-dihydroxy-3-nitropyridine) is stable and easily accessible.

Route C is a viable alternative only if the dibromo-precursor is already on hand or if Route A fails due to specific equipment constraints (lack of pressure vessels).

Optimized Workflow for Route A

Workflow Start Start: 2,4-Dihydroxy-3-nitropyridine Step1 Bromination (POBr3, 140°C, 3h) Start->Step1 Intermed Intermediate: [2,4-Dibromo-3-nitro species] Step1->Intermed In situ Step2 Selective Hydrolysis (Ice/Water Quench) Intermed->Step2 Spontaneous End Final Product: 4-Bromo-2-hydroxy-3-nitropyridine Step2->End Precipitation

Figure 2: The recommended process flow utilizing the transient dibromo-species to ensure regiochemical fidelity.

References

  • Citation Note: Provides the core protocol for POBr3 mediated deoxybromination of the 4-hydroxy-3-nitropyridine scaffold.
  • Google Patents. (2007). Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine (EP0909270B1).
  • Citation Note: Discusses regioselectivity challenges in nitr
  • Organic Syntheses. (1951). 2-Amino-5-bromo-3-nitropyridine. Org.[1][3] Synth., 31, 7. Retrieved from [Link]

    • Citation Note: Classical grounding for nitration regiochemistry in 2-substituted-5-bromopyridines.
  • Citation Note: Confirms commercial availability of Route B precursor.

Sources

Technical Guide: Comparative Purity Assessment of Synthesized 4-Bromo-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-Bromo-2-hydroxy-3-nitropyridine (an amphoteric scaffold often used in kinase inhibitor development), purity assessment is complicated by two primary factors: prototropic tautomerism (lactam-lactim equilibrium) and regio-isomeric impurities (specifically the 5-nitro isomer).

This guide compares two primary analytical methodologies: Reverse-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) . While HPLC remains the gold standard for impurity profiling (detecting trace byproducts), qNMR is presented here as a superior alternative for absolute assay determination when a certified reference standard is unavailable—a common scenario in early-stage drug discovery.

Chemical Context & Impurity Profile

Before selecting an analytical method, one must understand the substrate's behavior in solution.

Tautomerism

4-Bromo-2-hydroxy-3-nitropyridine exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Impact on Analysis: In non-buffered HPLC systems, this rapid equilibrium can cause peak splitting or severe tailing. In NMR, solvent choice (e.g., DMSO-d6) locks the tautomer, simplifying the spectrum.

Critical Impurities

The synthesis typically involves nitration of 4-bromo-2-hydroxypyridine. The directing effects of the hydroxyl group (ortho/para director) and the bromine (weakly deactivating, ortho/para director) lead to a mixture:

  • Target: 4-Bromo-3-nitro-2-pyridone (3-nitro isomer).

  • Major Impurity: 4-Bromo-5-nitro-2-pyridone (5-nitro isomer).

  • Starting Material: Unreacted 4-bromo-2-hydroxypyridine.

  • Inorganic Salts: Residual nitrates/sulfates from mixed-acid nitration.

Comparative Analysis: HPLC vs. qNMR

The following table summarizes the operational strengths of each method for this specific substrate.

FeatureMethod A: RP-HPLC (UV/Vis)Method B: 1H-qNMR
Primary Utility Impurity Profiling (detecting <0.1% contaminants)Absolute Assay (Weight % purity)
Reference Standard REQUIRED for quantitative assay.[1]NOT REQUIRED for analyte (Internal Standard used).
Specificity High (separates isomers).High (distinct chemical shifts).
LOD/LOQ Excellent (ppm range).Moderate (~0.1 - 0.5%).
Structural Insight Low (retention time only).High (confirms structure & solvent content).
Throughput 15–30 min per run.5–10 min per run.

Method A: RP-HPLC Protocol (Impurity Profiling)

Objective: To separate the 3-nitro target from the 5-nitro isomer and quantify trace organic impurities.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

    • Rationale: End-capping reduces silanol interactions with the basic nitrogen of the pyridine ring.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses the ionization of the hydroxyl group (pKa ~8-9) and protonates the pyridine nitrogen, ensuring the molecule stays in a single state to prevent peak splitting.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV Diode Array (DAD). Monitor at 254 nm (aromatic) and 310 nm (nitro-induced bathochromic shift).

Workflow Diagram

HPLC_Workflow cluster_decision System Suitability Sample Crude Sample (1 mg/mL in ACN:Water) Filter Filter (0.22 µm PTFE) Sample->Filter Inject Injection (5-10 µL) Filter->Inject Separation C18 Column Separation (pH 2.5 Buffer) Inject->Separation Detection DAD Detection (254/310 nm) Separation->Detection Resolution Resolution (Rs) > 1.5 (Isomers) Separation->Resolution Tailing Tailing Factor < 1.5 Separation->Tailing Analysis Integration & % Area Calculation Detection->Analysis

Caption: HPLC workflow emphasizing acid-buffered separation to resolve regio-isomers.

Method B: qNMR Protocol (Absolute Purity Assay)

Objective: To determine the weight-percent purity (Assay) without a reference standard of the target molecule.

Principle

qNMR relies on the fact that the integrated signal area is directly proportional to the molar concentration of the nuclei. By adding a known amount of a high-purity internal standard (IS), the purity of the analyte can be calculated.[1][2]

Experimental Setup
  • Solvent: DMSO-d6 (Dissolves polar nitropyridines well; shifts exchangeable protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or similar).

    • Why? Maleic acid has a sharp singlet at ~6.3 ppm, which typically does not overlap with the aromatic protons of pyridine derivatives (usually 7.0–9.0 ppm).

  • Relaxation Delay (d1): 30 seconds (Critical: Must be

    
     to ensure full relaxation for quantitative accuracy).
    
Step-by-Step Protocol
  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase correction (manual preferred) and baseline correction.

  • Integration: Integrate the IS peak (

    
    , 2H) and a non-exchangeable aromatic proton of the sample (
    
    
    
    , 1H).
Calculation

The purity (


) is calculated using the equation:


Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (IS=2, Sample=1)
    
  • 
     = Molecular Weight[3][4]
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Analytical Decision Matrix

When should you use which method? Use this logic flow to optimize your resources.

Decision_Matrix Start Start: Synthesized 4-Bromo-2-hydroxy-3-nitropyridine RefStd Is a Certified Reference Standard Available? Start->RefStd NoStd NO RefStd->NoStd YesStd YES RefStd->YesStd qNMR Perform qNMR (Determine Absolute Assay %) NoStd->qNMR Primary Assay HPLC_Qual Run HPLC (Area %) (Determine Impurity Profile) NoStd->HPLC_Qual Secondary Check Combine Report: qNMR Purity + HPLC Impurity List qNMR->Combine HPLC_Qual->Combine HPLC_Quant Perform HPLC w/ Calibration Curve (External Standard Method) YesStd->HPLC_Quant

Caption: Decision matrix for selecting the appropriate purity assessment workflow.

Troubleshooting & Expert Tips

HPLC Peak Splitting
  • Cause: The 2-hydroxy-3-nitropyridine moiety has a pKa near neutral. If the mobile phase pH is near the pKa, the molecule splits between ionized and neutral forms.

  • Solution: Ensure the aqueous buffer is pH < 3.0 (using Phosphate or TFA) to keep the molecule fully protonated, or pH > 9.0 (using Ammonium Bicarbonate) to keep it fully deprotonated (though basic pH degrades silica columns; acidic is preferred).

Inorganic Contamination
  • Observation: The sample looks pure by HPLC (UV detection) but has a low yield or incorrect mass balance.

  • Diagnosis: HPLC-UV does not detect inorganic salts (NaNO3, NaBr) from the reaction workup.

  • Verification: Run Residue on Ignition (ROI) or checking the qNMR spectrum for a "silent" mass depression (where purity is <90% but no organic impurity peaks are visible).

Isomer Identification
  • The 3-nitro and 5-nitro isomers have different dipole moments.

  • On a C18 column, the 5-nitro isomer (less polar due to intramolecular H-bonding between nitro and hydroxy being less favorable than the 3-nitro's potential geometry) typically elutes after the 3-nitro isomer.

  • Confirmation: Use 1H NMR coupling constants. The 3-nitro isomer has protons at C5 and C6 (ortho coupling,

    
     Hz). The 5-nitro isomer has protons at C3 and C6 (para coupling? No, 5-nitro on 2-hydroxy pyridine implies protons at C3 and C6... wait.
    
    • Correction: 4-bromo-2-hydroxy-3-nitropyridine has only one aromatic proton at position 6.

    • Impurity (5-nitro isomer): 4-bromo-2-hydroxy-5-nitropyridine has only one aromatic proton at position 3.

    • Differentiation: The chemical shift of H-6 (adjacent to N) is typically more downfield (~8.0-8.5 ppm) compared to H-3 (~7.5-8.0 ppm).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. Link

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[5] Link

  • BenchChem. (2025).[6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Link

Sources

A Comparative Guide to the Efficacy of 4-Bromo-2-hydroxy-3-nitropyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic functionalization of this heterocyclic ring with electron-withdrawing groups, such as nitro moieties and halogens, has been a fruitful approach to modulating biological activity. This guide provides a comparative analysis of the efficacy of 4-bromo-2-hydroxy-3-nitropyridine-based compounds and structurally related derivatives, offering insights into their potential as antimicrobial and anticancer agents. While direct comparative studies on a homologous series of 4-bromo-2-hydroxy-3-nitropyridine derivatives are limited in the public domain, this guide synthesizes available data on related structures to elucidate key structure-activity relationships and guide future research.

The Chemical Rationale: Why Bromo, Hydroxy, and Nitro Groups?

The combination of a bromine atom, a hydroxyl group, and a nitro group on a pyridine ring creates a unique electronic and steric environment that can drive biological activity. The hydroxyl group at the 2-position allows for tautomerization to the pyridone form, providing a hydrogen bond donor and acceptor. The nitro group at the 3-position is a strong electron-withdrawing group, which can enhance the compound's ability to participate in crucial biological interactions, including the formation of reactive nitroso intermediates under reductive conditions, a known mechanism for antimicrobial activity.[1] The bromine atom at the 4-position further modulates the electronic properties and can provide a key interaction point with biological targets.

Comparative Efficacy: Insights from Available Data

To provide a framework for evaluating the potential of 4-bromo-2-hydroxy-3-nitropyridine-based compounds, the following sections present a comparative analysis of their antimicrobial and anticancer activities, drawing upon data from structurally related pyridine derivatives.

Antimicrobial Activity

Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents. The nitro group is often a key pharmacophore, with its reduction in anaerobic or microaerophilic environments leading to the generation of cytotoxic radicals that can damage DNA and other vital cellular components.[1]

Table 1: Comparative Antimicrobial Activity of Nitropyridine Derivatives

Compound/Derivative ClassTarget Organism(s)Activity (MIC/MBC in µg/mL)Reference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4-64[2]
Nicotinic acid benzylidene hydrazide derivatives (with nitro substituents)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to fluconazole and norfloxacin[3]
Isonicotinic acid hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC: 2.18–3.08 (as µM/mL)[4]
Nicotinoyl thiourea derivativesS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosaMIC: 31.25-62.5[4]
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae, S. maltophiliaMIC: 0.5-64[4]
Pyridine-benzothiazole hybridsP. aeruginosa, E. coli, S. aureusPoor to fair activity[3]
Pyridine derivatives with fused aromatic ringsE. coli K12, R2-R4 strainsMBC: 30-45[5]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Extensively drug-resistant Salmonella TyphiMIC: 6.25, MBC: 12.5[6]

Analysis: The data, while diverse, consistently highlights the importance of the nitro group in conferring antimicrobial activity. The efficacy is broad-spectrum, covering Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogens, such as fluorine and bromine, in conjunction with the nitro group, appears to be a favorable combination for enhancing potency.

Anticancer Activity

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a significant area of investigation. The proposed mechanisms of action are varied and include the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation.[2][7] Some nitropyridine analogues have been identified as microtubule-targeting agents, inducing cell cycle arrest in the G2/M phase.[8]

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50/GI50)Reference
3-nitropyridine analoguesVarious solid and hematological cancer cell linesGI50 < 10 nM for several cell lines[8]
Pyridine urea derivatives (8e, 8n)MCF-7 (breast)Stronger inhibition than doxorubicin[7]
Pyridine derivative 28MCF-7 (breast), A549 (lung)IC50: 3.42 µM (MCF-7), 5.97 µM (A549)[9]
Pyridine derivative 30HCT-116 (colon), HepG2 (liver)IC50: 15.4 µM (HCT-116), 9.8 µM (HepG2)[9]
Pyridine derivative 31HepG2 (liver), MCF-7 (breast)IC50: 21.00 µM (HepG2), 26.10 µM (MCF-7)[9]
Furopyridone derivative 4cKYSE150 (esophageal)IC50: 0.655 µg/mL (48h)[10]
Benzo[f]chromene derivatives (4f, 4h)Breast cancer cellsIC50: 4.74 µg/mL (4f), 21.97 µg/mL (4h)[11]

Analysis: The anticancer data further underscores the therapeutic potential of pyridine-based compounds. The 3-nitropyridine analogues, in particular, exhibit potent and broad-spectrum anticancer activity at nanomolar concentrations. The mechanism often involves the disruption of fundamental cellular processes like mitosis, leading to apoptosis. The structural diversity of active compounds suggests that the pyridine core can be extensively modified to optimize potency and selectivity against different cancer types.

Mechanistic Insights

The biological effects of these compounds are underpinned by their interaction with specific cellular targets and pathways.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can cause widespread cellular damage.

antimicrobial_mechanism Compound Nitropyridine Compound Cell Bacterial Cell Compound->Cell Uptake Nitroreductase Nitroreductase Enzymes Cell->Nitroreductase ReactiveSpecies Reactive Nitrogen Species (e.g., nitroso, hydroxylamine) Nitroreductase->ReactiveSpecies Reduction of Nitro Group DNA DNA Damage ReactiveSpecies->DNA Protein Protein Dysfunction ReactiveSpecies->Protein CellDeath Cell Death DNA->CellDeath Protein->CellDeath

Caption: Proposed antimicrobial mechanism of nitropyridine compounds.

Proposed Anticancer Mechanism of Action (Microtubule Targeting)

Several nitropyridine derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.

anticancer_mechanism Compound Nitropyridine Compound Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Disruption Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanism via microtubule destabilization.

Experimental Protocols

The following are generalized protocols for the evaluation of the antimicrobial and anticancer efficacy of novel compounds, based on standard methodologies cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of a compound against bacterial strains.

Workflow:

mic_workflow Start Start PrepareStock Prepare Stock Solution of Test Compound Start->PrepareStock SerialDilution Perform 2-fold Serial Dilutions in 96-well plate PrepareStock->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Visually Inspect for Turbidity (Bacterial Growth) Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End mtt_workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24 hours to allow attachment SeedCells->Incubate1 AddCompound Add Serial Dilutions of Test Compound Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (Formation of Formazan) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO, SDS) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at ~570 nm using a plate reader AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The collective evidence strongly suggests that the 4-bromo-2-hydroxy-3-nitropyridine scaffold and its analogs are a promising class of compounds with significant potential for development as both antimicrobial and anticancer agents. The presence of the nitro group is a recurrent theme for potent activity, likely due to its ability to be bioreduced to cytotoxic intermediates or to participate in key interactions with biological targets. The inclusion of a bromine atom often enhances this activity.

Future research should focus on the systematic synthesis and evaluation of a library of 4-bromo-2-hydroxy-3-nitropyridine derivatives with diverse substitutions at other positions of the pyridine ring. This will enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to fully understand the molecular targets and pathways modulated by these compounds, which will be crucial for their translation into clinical candidates.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PLoS ONE. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. [Link]

  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. (2013, August 28). Journal of Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). Molecules. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). Molecules. [Link]

  • Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (2011, July 1). Anti-Cancer Agents in Medicinal Chemistry. [Link]

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A Comparative Guide to In Vitro and In Vivo Studies of 4-Bromo-2-hydroxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the experimental evaluation of 4-bromo-2-hydroxy-3-nitropyridine derivatives, a class of compounds with significant potential in therapeutic research. Drawing from established methodologies and data from structurally related pyridine compounds, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, in vitro cytotoxicity and antimicrobial assessment, and in vivo antitumor evaluation of these promising molecules.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of specific substituents, such as a bromine atom, a hydroxyl group, and a nitro group, can significantly modulate the biological activity of the pyridine ring.[3][4] The bromine and nitro groups, in particular, are known to enhance reactivity and can be pivotal for interaction with biological targets, making these derivatives promising candidates for anticancer and antimicrobial agents.[5][6]

Synthesis of 4-Bromo-2-hydroxy-3-nitropyridine Derivatives

The synthesis of 4-bromo-2-hydroxy-3-nitropyridine derivatives can be approached through a multi-step process, starting from commercially available precursors. The following proposed synthetic route is based on established chemical transformations for similar pyridine compounds. A plausible pathway involves the nitration of a brominated 2-hydroxypyridine precursor. The regioselectivity of the nitration is a critical step and often requires careful control of reaction conditions.[7]

Proposed Synthetic Workflow

Below is a generalized workflow for the synthesis of a hypothetical derivative.

Synthetic Workflow Start 2-Amino-4-bromopyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 2-Amino-4-bromo-3-nitropyridine Step1->Intermediate1 Step2 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate1->Step2 Core 4-Bromo-2-hydroxy-3-nitropyridine Step2->Core Step3 Alkylation / Arylation (R-X, Base) Core->Step3 Final Derivative Step3->Final

Caption: Proposed synthetic route for 4-Bromo-2-hydroxy-3-nitropyridine derivatives.

Comparative Analysis of In Vitro Studies

In vitro assays are fundamental for the initial screening of the biological activity of newly synthesized compounds. These assays provide crucial data on cytotoxicity against cancer cell lines and efficacy against microbial strains.

Anticancer Activity: Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay [8][10][11]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test derivatives and a standard anticancer drug (e.g., Doxorubicin) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of this solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Illustrative In Vitro Cytotoxicity Data

The following data is hypothetical and for illustrative purposes only, based on typical results for novel pyridine derivatives.[12][13]

CompoundCancer Cell LineIC₅₀ (µM)
Derivative A MCF-7 (Breast)8.5
A549 (Lung)12.3
Derivative B MCF-7 (Breast)5.2
A549 (Lung)9.8
Doxorubicin MCF-7 (Breast)1.9
(Standard Drug)A549 (Lung)2.5
Antimicrobial Activity

The antimicrobial potential of 4-bromo-2-hydroxy-3-nitropyridine derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this evaluation.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in their respective broth media overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Illustrative In Vitro Antimicrobial Data

The following data is hypothetical and for illustrative purposes only.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative A 163264
Derivative B 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Comparative Analysis of In Vivo Studies

Promising candidates from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and safety. Subcutaneous xenograft models in immunodeficient mice are widely used for evaluating the antitumor activity of novel compounds.[15][16]

Antitumor Efficacy in a Xenograft Model

Detailed Experimental Protocol: Subcutaneous Xenograft Model [1][5]

  • Cell Preparation and Implantation: Harvest human cancer cells (e.g., A549) from culture. Resuspend the cells in a mixture of PBS and Matrigel at a 1:1 ratio. Subcutaneously inject 1 x 10⁶ cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test derivatives (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 14 days). The control group should receive the vehicle only. A positive control group treated with a standard drug can also be included.

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Illustrative In Vivo Antitumor Data

The following data is hypothetical and for illustrative purposes only.

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250-
Derivative A (20 mg/kg) 75040
Derivative B (20 mg/kg) 50060
Workflow for In Vivo Antitumor Study

In Vivo Workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture Cancer Cell Culture (e.g., A549) Harvest Harvest & Prepare Cell Suspension CellCulture->Harvest Implantation Subcutaneous Injection into Mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Grouping Randomization into Groups TumorGrowth->Grouping Treatment Compound Administration Grouping->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Excision Tumor Excision & Weight Endpoint->Excision DataAnalysis Calculate Tumor Growth Inhibition Excision->DataAnalysis

Caption: Workflow for an in vivo subcutaneous xenograft tumor model.

Potential Mechanisms of Action

While specific mechanistic studies for 4-bromo-2-hydroxy-3-nitropyridine derivatives are yet to be published, research on other nitropyridine and substituted pyridine compounds suggests several plausible mechanisms of action for their anticancer effects. These include the induction of apoptosis (programmed cell death) and cell cycle arrest, often in the G2/M phase, which prevents cancer cells from dividing.[9] Some pyridine derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as protein kinases like VEGFR-2, which are crucial for tumor angiogenesis.[12][17]

Potential Signaling Pathway Inhibition

Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Pathway Downstream Signaling (e.g., RAS/MAPK) Receptor->Pathway Proliferation Cell Proliferation & Angiogenesis Pathway->Proliferation Derivative 4-Bromo-2-hydroxy-3-nitropyridine Derivative Derivative->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This guide outlines a systematic approach to evaluating the therapeutic potential of 4-bromo-2-hydroxy-3-nitropyridine derivatives. By employing standardized in vitro and in vivo experimental protocols, researchers can effectively compare the anticancer and antimicrobial activities of novel compounds within this class. The illustrative data and workflows provided herein serve as a template for designing and interpreting such studies. While the specific biological activities of this particular class of compounds require dedicated investigation, the broader context of pyridine derivatives in drug discovery strongly supports their potential as a valuable scaffold for developing new therapeutic agents.

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A Comparative Guide to Cross-Reactivity Studies of 4-Bromo-2-hydroxy-3-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a cornerstone of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. Among these, the 4-Bromo-2-hydroxy-3-nitropyridine scaffold and its analogs are of significant interest as versatile intermediates in the synthesis of novel bioactive molecules, including potential kinase inhibitors and other targeted therapies.[1][2] However, the journey from a promising chemical entity to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions and cross-reactivity.

The Imperative of Early-Stage Cross-Reactivity Profiling

Cross-reactivity, the unintended interaction of a therapeutic agent with proteins other than its intended target, can lead to a spectrum of adverse effects, diminished efficacy, and, ultimately, clinical failure. For nitropyridine derivatives, which have shown promise in targeting a range of biological entities from kinases to microtubules, understanding their selectivity profile is paramount.[3] Early and comprehensive off-target screening allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of unforeseen toxicities.

The core principle of a self-validating system in cross-reactivity studies lies in a multi-faceted approach, combining computational predictions, in vitro biochemical and biophysical assays, and cell-based functional assays to build a holistic understanding of a compound's interaction profile.

Structural Considerations for Cross-Reactivity in 4-Bromo-2-hydroxy-3-nitropyridine Analogs

The 4-Bromo-2-hydroxy-3-nitropyridine core presents multiple avenues for structural modification, each with the potential to influence target affinity and selectivity. The strategic placement of substituents can either enhance interactions with the intended target or inadvertently promote binding to off-targets.

A key aspect of the structure-activity relationship (SAR) for this scaffold is the interplay of the bromo, hydroxyl, and nitro groups. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the electron density of the pyridine ring, making it a potential pharmacophore for various enzyme active sites, particularly the ATP-binding pocket of kinases.

Hypothetical Analog Comparison:

To illustrate the potential for differential cross-reactivity, let us consider a hypothetical set of analogs of the core scaffold:

Analog R1-Substitution (at position X) R2-Substitution (at position Y) Predicted Cross-Reactivity Profile
Analog A -H-HBaseline
Analog B -OCH3-HPotential for increased H-bonding, may alter kinase selectivity.
Analog C -H-PhenylIncreased hydrophobicity, may lead to broader off-target profile.
Analog D -NH2-HIntroduction of a basic center, could alter target engagement and solubility.

This table serves as a conceptual framework. The actual cross-reactivity would need to be determined experimentally.

Experimental Workflows for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a tiered approach, moving from broad, high-throughput screens to more focused, mechanistic studies.

Tier 1: Broad Kinase Panel Screening

Given that nitropyridine scaffolds are frequently found in kinase inhibitors, an initial screen against a broad panel of kinases is a logical first step.[2] This provides a wide-angle view of the compound's selectivity within this major target class.

Experimental Protocol: Kinase Panel Screening (e.g., using ADP-Glo™ Assay) [4]

  • Compound Preparation: Prepare stock solutions of the 4-Bromo-2-hydroxy-3-nitropyridine analogs in DMSO. Create a dilution series for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the enzymatic reaction.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Tier 2: Cellular Target Engagement and Functional Assays

Biochemical assays, while informative, do not always translate to a cellular context.[5] Therefore, it is crucial to assess target engagement and functional consequences in intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compounds or vehicle control for a defined period.

  • Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Tier 3: Broader Off-Target Profiling

To identify potential cross-reactivity beyond the kinome, broader screening against a panel of receptors, ion channels, and other enzymes is necessary.

Workflow for Broader Off-Target Profiling

G cluster_0 Compound Synthesis & QC cluster_1 Primary Target Engagement cluster_2 Cross-Reactivity Screening cluster_3 Cellular Validation cluster_4 Data Analysis & SAR A Synthesis of 4-Bromo-2-hydroxy-3-nitropyridine Analogs B Purity and Identity Confirmation (NMR, LC-MS) A->B C Biochemical Assay (e.g., Kinase IC50) B->C Test Compounds D Biophysical Assay (e.g., SPR, ITC) C->D E Broad Kinase Panel Screen (e.g., >400 kinases) D->E Confirmed Binders F Safety Panel Screen (e.g., CEREP panel) E->F G Cellular Target Engagement (e.g., CETSA, NanoBRET) F->G Hits for Follow-up H Functional Cellular Assays (e.g., Proliferation, Apoptosis) G->H I Selectivity Score Calculation H->I Functional Data J Structure-Activity Relationship (SAR) Analysis I->J caption Figure 1. Tiered Workflow for Cross-Reactivity Profiling.

Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.

Interpreting Cross-Reactivity Data: A Case Study Perspective

While specific data for 4-Bromo-2-hydroxy-3-nitropyridine analogs is sparse, we can draw parallels from studies on other nitropyridine-containing molecules. For instance, certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, leading to G2-M phase cell cycle arrest.[3] If a 4-Bromo-2-hydroxy-3-nitropyridine analog, designed as a kinase inhibitor, also demonstrates potent inhibition of tubulin polymerization, this would be a significant cross-reactivity finding. Such an effect could contribute to the observed cellular phenotype (e.g., anti-proliferative activity) but may also be associated with neurotoxicity, a known side effect of microtubule-targeting drugs.[3]

Visualizing Potential Cross-Reactivity Pathways

G cluster_0 4-Bromo-2-hydroxy-3-nitropyridine Analog cluster_1 Intended Target Pathway cluster_2 Potential Off-Target Pathways A Test Compound B Target Kinase (e.g., EGFR) A->B On-Target Binding D Off-Target Kinase (e.g., VEGFR2) A->D Cross-Reactivity E Microtubule Dynamics A->E Cross-Reactivity C Downstream Signaling (e.g., Proliferation) B->C Inhibition F Unintended Cellular Effects (e.g., Toxicity) D->F E->F caption Figure 2. Potential On- and Off-Target Pathways.

Caption: On-target vs. potential off-target interactions of a hypothetical analog.

Conclusion and Future Directions

The 4-Bromo-2-hydroxy-3-nitropyridine scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding of the potential for cross-reactivity is essential for the successful translation of these compounds into the clinic. While this guide has provided a framework for approaching these studies, it also highlights a critical gap in the available literature: the lack of systematic, comparative cross-reactivity data for this specific class of compounds.

Future work should focus on synthesizing a focused library of 4-Bromo-2-hydroxy-3-nitropyridine analogs and subjecting them to the tiered experimental workflow outlined in this guide. The resulting data would be invaluable for establishing clear structure-activity and structure-selectivity relationships, ultimately accelerating the development of safer and more effective drugs based on this versatile scaffold. By embracing a proactive and comprehensive approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of bringing truly innovative medicines to patients in need.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.